4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine
Description
BenchChem offers high-quality 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-9-11(13)3-4-12(10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWMAJOFWVDDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modulating Amine Basicity: A Technical Guide to the pKa and Electronic Properties of 3-Methylphenylamine Derivatives
Executive Summary
In the realm of drug development and agrochemical design, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates a molecule's ionization state at physiological pH, which in turn governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, membrane permeability, and target receptor binding affinity[1].
This whitepaper provides an in-depth mechanistic analysis of the basicity of 3-methylphenylamine (m-toluidine) and its derivatives. By examining the delicate interplay of inductive and resonance effects, and by outlining rigorous, self-validating experimental protocols for pKa determination, this guide equips researchers with the authoritative grounding needed to optimize aniline derivatives in synthetic and medicinal chemistry.
Mechanistic Drivers of Basicity in m-Toluidine
To understand the basicity of 3-methylphenylamine, one must first establish the baseline of the parent compound, aniline. In aniline, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic
When a methyl group is introduced at the 3-position (meta position) to form m-toluidine, the basicity is subtly altered. The methyl group acts as an electron-donating group (EDG)[2]. However, the position of the substituent dictates the mechanism of electron donation:
-
Lack of Resonance (+R): Unlike the ortho or para positions, a substituent at the meta position cannot effectively donate electron density to the carbon bearing the amine group via hyperconjugation or resonance[2][4].
-
Inductive Effect (+I): The basicity of m-toluidine is therefore governed almost entirely by the weak, through-bond inductive effect (+I) of the methyl group[2].
Because the +I effect pushes electron density toward the nitrogen atom, m-toluidine (pKa 4.71) is slightly more basic than aniline (pKa 4.60)[3][5]. However, because it lacks the +R resonance contribution, it is less basic than p-toluidine (pKa 5.08)[3].
Substituent Effects on Derivatives
Further derivatization of m-toluidine predictably shifts the pKa based on Hammett constants (
-
N-Alkylation: Adding alkyl groups directly to the amine nitrogen (e.g., forming N,N-dimethyl-3-methylaniline) increases basicity through direct inductive donation from the alkyl chains, raising the pKa to approximately 5.15[6].
-
Ring Halogenation/Nitration: Introducing an electron-withdrawing group (EWG) such as a nitro (-NO₂) or chloro (-Cl) group to the aromatic ring pulls electron density away from the amine via negative inductive (-I) and resonance (-R) effects, sharply decreasing the pKa[2][7].
Logical pathway of substituent electronic effects on the pKa of m-toluidine derivatives.
Quantitative Data: Comparative pKa Values
The following table summarizes the quantitative impact of structural modifications on the pKa of aniline and toluidine derivatives.
| Compound | Substituent Modification | Experimental pKa | Dominant Electronic Effect |
| Aniline | -H (Baseline) | 4.60 | Baseline Resonance Delocalization[2] |
| o-Toluidine | 2-CH₃ (ortho) | 4.45 | Steric hindrance / Ortho effect[3] |
| m-Toluidine | 3-CH₃ (meta) | 4.71 | Weak +I (Inductive)[3][5] |
| p-Toluidine | 4-CH₃ (para) | 5.08 | +I and +R (Hyperconjugation)[3] |
| N,N-Dimethyl-m-toluidine | 3-CH₃, N,N-(CH₃)₂ | 5.15 | Direct +I from N-alkyl groups[6] |
Methodological Standards for pKa Determination
To ensure high scientific integrity and reproducibility, pKa values must be determined using self-validating experimental workflows. The two gold-standard methodologies for m-toluidine derivatives are Potentiometric Titration and UV-Vis Spectrophotometric Titration .
Protocol A: High-Precision Potentiometric Titration
Potentiometric titration is the most widely adopted method due to its accuracy and the commercial availability of automated titrators[1][8].
Causality & Experimental Controls:
-
Ionic Strength: Maintained at 0.15 M KCl to ensure that the activity coefficients of the ions remain constant throughout the titration, preventing non-linear pH drift[9].
-
Nitrogen Purging: The solution must be purged with N₂ gas to displace dissolved atmospheric CO₂. If CO₂ is present, it forms carbonic acid in water, which acts as a confounding weak acid and skews the equivalence point[9].
Step-by-Step Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 at a strictly controlled temperature (e.g., 25 °C or 30 °C)[9].
-
Sample Preparation: Dissolve the m-toluidine derivative in a 0.15 M KCl aqueous solution to achieve a final analyte concentration of at least
M (ensuring optimal sensitivity)[9]. -
Environmental Control: Place the reaction vessel on a magnetic stirrer and purge the solution continuously with nitrogen gas[9].
-
Acidification: Lower the initial pH of the solution to approximately 1.8–2.0 using 0.1 M HCl to ensure the amine is fully protonated (anilinium ion)[9].
-
Titration: Immerse the pH electrode. Gradually add 0.1 M NaOH using an automated titrator. Record the pH after each incremental addition until equilibrium is reached[9].
-
Data Analysis: Plot the titration curve (pH vs. Volume of NaOH). Calculate the first derivative to identify the equivalence point. The pKa is determined at the half-equivalence point, where [Protonated Amine] =[Free Amine][9].
Step-by-step experimental workflow for potentiometric pKa determination.
Protocol B: UV-Vis Spectrophotometric Titration (WApH Technique)
For m-toluidine derivatives with low aqueous solubility or limited sample availability, UV-Vis spectrophotometry is preferred. This method exploits the fact that the protonated and deprotonated forms of the aniline chromophore exhibit distinct UV absorption spectra[2][8].
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a series of ~16 different buffer solutions with known pH values spanning
pH units around the estimated pKa of the derivative[10]. Maintain constant ionic strength (I = 0.1 M)[10]. -
Sample Dilution: Dissolve the compound in a minimal amount of co-solvent (e.g., 2% v/v DMSO, which does not significantly alter the pKa) and dilute into the buffer solutions to a final concentration of ~0.2 mM[10].
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each pH point.
-
Multi-Wavelength Analysis: Identify the analytical wavelengths at the maximum and minimum absorption values in the spectral difference plot[10].
-
Target Factor Analysis (TFA): Apply TFA to deduce the pKa from the multi-wavelength UV absorption data (the WApH technique, tracking changes in Wavelength and Absorbance as a function of pH)[10]. The inflection point of the sigmoidal absorbance vs. pH curve yields the exact pKa[1].
References
1.5 2. 4 3.2 4.7 5.8 6.1 7.9 8.10 9.6 10.3
Sources
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pKa of m-Toluidine [vcalc.com]
- 6. Showing Compound N,N-Dimethyl-3-methylaniline (FDB005127) - FooDB [foodb.ca]
- 7. journaleras.com [journaleras.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
Hydrophobicity and LogP Profiling of Methoxyethoxy-Substituted Anilines: A Technical Guide for Drug Design
Executive Summary
In contemporary medicinal chemistry and materials science, optimizing the partition coefficient (LogP) of a molecule is paramount for ensuring optimal absorption, distribution, metabolism, and excretion (ADME) profiles. Methoxyethoxy-substituted anilines represent a highly versatile class of building blocks. By appending a short, PEG-like methoxyethoxy moiety (–O–CH₂–CH₂–O–CH₃) to the aniline core, researchers can finely tune the molecule's amphiphilic balance. This whitepaper provides an in-depth technical analysis of the hydrophobicity of these compounds, the causality behind their physicochemical behavior, and the standardized high-performance liquid chromatography (HPLC) methodologies required to accurately quantify their LogP values.
Mechanistic Insights: The Amphiphilic Balance
Structural Chemistry and Solvation Dynamics
Aniline itself is a moderately hydrophobic compound with a LogP of approximately 0.9. When a methoxyethoxy group is introduced at the meta- or para- position, the molecule undergoes a fundamental shift in its solvation dynamics.
The methoxyethoxy substituent acts as an amphiphilic tail[1]. The ether oxygens serve as potent hydrogen-bond acceptors, significantly enhancing the molecule's interaction with aqueous environments compared to a purely aliphatic chain of similar length[2]. Conversely, the ethylene bridge and the terminal methyl group, working in concert with the aromatic ring, preserve the molecule's lipophilicity. This delicate balance allows the compound to maintain a LogP in the highly desirable ~1.05 to 1.10 range[2][3].
Pharmacokinetic Implications
In drug development, such as the synthesis of CDC42 GTPase interaction inhibitors for cancer treatment, the methoxyethoxy group is strategically utilized to maintain binding affinity within hydrophobic protein pockets while preventing a catastrophic drop in aqueous solubility. The ability of these compounds to partition effectively into lipid bilayers without becoming trapped in the lipophilic core is a direct result of this structural modification[4].
SAR workflow illustrating the amphiphilic balance of methoxyethoxy anilines.
Quantitative Data: LogP and Molecular Properties
The following table summarizes the key physicochemical properties of the primary methoxyethoxy-substituted aniline isomers compared to the unsubstituted aniline core. The data highlights how the addition of the methoxyethoxy group triples the hydrogen bond acceptor count while keeping the XLogP3 value tightly controlled.
| Compound | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Acceptors | H-Bond Donors |
| Aniline (Reference) | 62-53-3 | 93.13 | 0.90 | 1 | 1 |
| 3-(2-Methoxyethoxy)aniline | 110178-35-3 | 167.20 | 1.10 | 3 | 1 |
| 4-(2-Methoxyethoxy)aniline | 33311-29-4 | 167.20 | 1.05 | 3 | 1 |
(Data derived from PubChem and Ambeed computational models[2][3])
Experimental Determination: Why OECD 117 is Mandatory
The Causality of Method Selection
Historically, the Shake-Flask method (OECD 107) was the standard for determining LogP values between -2 and 4[4]. However, the Shake-Flask method is fundamentally incompatible with surface-active or amphiphilic materials. Because methoxyethoxy anilines possess both a hydrophilic face and a hydrophobic aromatic ring, they can act as amphiphilic substrates that form submicrometric aggregates or micelles in aqueous solutions[1]. This aggregation violates the Nernst partition law, leading to severe emulsion formation and erroneous LogP readings in a shake-flask setup.
Consequently, the OECD Test Guideline 117 (HPLC Method) is the scientifically rigorous choice[5][6]. This method utilizes a reverse-phase column packed with a solid silica phase grafted with long hydrocarbon chains (e.g., C18). Chemicals are retained in proportion to their hydrocarbon-water partition coefficient, bypassing the micellization artifacts seen in liquid-liquid extractions[5][6].
Self-Validating Protocol: OECD 117 HPLC Workflow
To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates internal validation mechanisms:
Step 1: Mobile Phase and Column Preparation
-
Equilibrate a reverse-phase C18 analytical column using an isocratic mobile phase (typically methanol/water or acetonitrile/water)[5]. The isocratic mode ensures a constant baseline thermodynamic interaction between the analyte and the stationary phase.
Step 2: Dead Time (
-
Inject an unretained organic compound (e.g., thiourea or formamide). The retention time of this compound represents the column's dead time (
), which is required to self-validate the flow rate and void volume.
Step 3: Calibration with Reference Substances
-
Select at least six reference substances with known, reliable LogP values that bracket the expected LogP of the test substance (e.g., spanning LogP 0.1 to 2.5 to bracket the ~1.1 target).
-
Inject each reference substance and record its retention time (
). -
Calculate the capacity factor (
) for each reference using the formula: -
Construct a calibration graph by plotting
versus the known values. The of this linear regression must exceed 0.95 to validate the system[5].
Step 4: Test Substance Injection
-
Inject the methoxyethoxy-substituted aniline in the smallest detectable quantity to prevent column overloading and peak distortion[5][6].
-
Perform the injection in duplicate to ensure instrumental precision[5].
Step 5: Interpolation
-
Calculate the
for the test substance. -
Interpolate the final LogP value directly from the validated calibration graph[5][6].
Step-by-step OECD 117 HPLC methodology for determining partition coefficients.
References
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD, oecd.org,[Link]
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method, analytice.com,[Link]
-
OECD 117 - Partition Coefficient, HPLC Method, situbiosciences.com,[Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS (107), acri.gov.tw,[Link]
-
Effect of structural factors on the physicochemical properties of functionalized polyanilines, rsc.org,[Link]
-
Effect of structural factors on the physicochemical properties of functionalized polyanilines (ResearchGate), researchgate.net,[Link]
-
Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer, nih.gov,[Link]
-
Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer (ACS), acs.org,[Link]
-
3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem, nih.gov,[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 33311-29-4 | 4-(2-Methoxyethoxy)aniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 5. oecd.org [oecd.org]
- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
Electronic Properties and Synthetic Utility of Ether-Substituted Methylphenylamines
Executive Summary
Ether-substituted methylphenylamines (commonly referred to as methoxy-N-methylanilines) are highly versatile chemical intermediates utilized across organic electronics, photoswitchable materials, and medicinal chemistry. The precise tuning of their electronic properties—specifically their HOMO/LUMO energy levels, basicity, and nucleophilicity—is governed by the delicate interplay between the inductive (-I) and resonance (+M) effects of the ether substituent relative to the N-methylamine core. This whitepaper provides an in-depth mechanistic analysis of these properties, supported by quantitative data and self-validating experimental protocols.
Mechanistic Drivers of Electronic Properties
The fundamental reactivity of ether-substituted methylphenylamines is dictated by the regiochemistry of the alkoxy group (e.g., methoxy, -OCH₃) on the aromatic ring. The nitrogen atom features a lone electron pair that defines the molecule's basicity and nucleophilicity; however, the aromatic ring delocalizes this lone pair, generally decreasing basicity compared to aliphatic amines[1]. Introducing a methoxy group modulates this delocalization through competing electronic and steric effects:
-
Para-Substitution (4-Methoxy-N-methylaniline): The para-position allows for the strongest electron-donating resonance (+M) effect[2]. The oxygen lone pairs delocalize through the
-system, placing a partial negative charge directly on the carbon bearing the amine. This drastically increases the electron density on the nitrogen, raising the energy of its Highest Occupied Molecular Orbital (HOMO) and making it a highly reactive nucleophile and a stronger base.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Meta-Substitution (3-Methoxy-N-methylaniline): Orbital symmetry prevents the +M resonance effect from delocalizing onto the amine-bearing carbon. Consequently, the amine only experiences the electron-withdrawing inductive (-I) effect of the highly electronegative oxygen atom. This results in an intermediate reactivity profile and lower basicity than the para-isomer[2].
-
Ortho-Substitution (2-Methoxy-N-methylaniline): This isomer presents a complex interplay of electronics and sterics. While the +M effect is theoretically possible, the steric bulk of the adjacent methoxy group often forces the N-methyl group to rotate out of the aromatic plane[2]. This conformational twist disrupts the nitrogen lone-pair delocalization into the ring. While this localization can theoretically increase localized basicity, the extreme steric hindrance severely impedes its nucleophilicity in synthetic applications[2].
-
Halogenated Analogs (e.g., 4-Fluoro-2-methoxy-N-methylaniline): The introduction of an electron-withdrawing fluorine atom exerts a strong -I effect across the
-framework. This severely decreases the electron density on the nitrogen atom, making it a weaker base and a less potent nucleophile compared to its non-fluorinated counterpart.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Logic tree detailing the electronic and steric effects of methoxy substitution on methylphenylamines.
Quantitative Electronic & Physicochemical Data
To facilitate rational design in drug discovery and materials science, the physicochemical properties of these building blocks must be quantified. Density Functional Theory (DFT) calculations are routinely employed to map the Frontier Molecular Orbitals (FMOs) and predict reactivity descriptors[3].
Below is a comparative summary of key ether-substituted methylphenylamines based on computational and empirical data[2][4]:
| Compound | Substitution | Dominant Effect | TPSA (Ų) | logP (Predicted) | Relative Basicity | Synthetic Utility |
| 4-Methoxy-N-methylaniline | Para | +M (Resonance) | ~24.0 | ~1.85 | High | High-reactivity nucleophile |
| 3-Methoxy-N-methylaniline | Meta | -I (Inductive) | ~24.0 | ~1.85 | Intermediate | Intermediate building block |
| 2-Methoxy-N-methylaniline | Ortho | Steric / +M | ~24.0 | ~1.85 | Moderate | Conformationally locked scaffolds |
| 4-Fluoro-2-methoxy-N-methylaniline | Ortho/Para | -I (F) / +M (OMe) | 21.26 | 2.29 | Low | Targeted protein degraders |
Note: The addition of fluorine in 4-Fluoro-2-methoxy-N-methylaniline increases lipophilicity (logP = 2.29) while slightly reducing the Topological Polar Surface Area (TPSA = 21.26 Ų), making it highly desirable for tuning metabolic stability in pharmaceutical contexts[4].
Applications in Advanced Materials (DASAs)
Beyond traditional organic synthesis, ether-substituted methylphenylamines are critical in the development of photochromic materials. A prime example is their integration into Donor–Acceptor Stenhouse Adducts (DASAs).
When barbituric acid-derived DASAs are functionalized with electron-rich amines like 4-methoxy-N-methylaniline, the electronic properties of the amine directly dictate the kinetics of the photoswitching behavior[5]. The high electron density on the nitrogen atom (driven by the para-methoxy +M effect) acts as a powerful thermodynamic driver, favoring rapid thermal ring-closing kinetics without inhibiting the initial photoisomerization step[5]. This causality demonstrates how fundamental substituent effects at the molecular level translate directly into macroscopic material performance (e.g., fatigue resistance and photostationary states).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols for characterizing and synthesizing ether-substituted methylphenylamines are designed as self-validating systems.
Protocol A: Electrochemical Profiling of HOMO/LUMO via Cyclic Voltammetry (CV)
Causality: CV provides a direct, empirical measurement of the oxidation potential (
-
Preparation: Dissolve the ether-substituted methylphenylamine (1.0 mM) in anhydrous MeCN containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Degassing: Purge the solution with ultra-pure N₂ for 10 minutes. Reasoning: Dissolved oxygen reduces at ~ -0.8 V, which obscures the cathodic scans and generates reactive superoxide species.
-
Electrode Setup: Use a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.
-
Execution: Run the voltammogram at a scan rate of 50–100 mV/s.
-
Self-Validation (Critical): Spike the solution with 1.0 mM Ferrocene (Fc) after the initial runs. The Fc/Fc⁺ redox couple must appear at its calibrated potential (typically ~0.40 V vs SCE in MeCN). If the Fc peak drifts, the reference electrode is compromised, and the electrolyte must be remade.
Self-validating cyclic voltammetry workflow for determining HOMO/LUMO energy levels.
Protocol B: Regioselective Synthesis via Reductive Amination
Causality: Direct alkylation of primary anilines with methyl iodide often results in uncontrollable over-alkylation, yielding quaternary ammonium salts. Reductive amination using paraformaldehyde ensures strict mono-methylation.
-
Imine Formation: Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in anhydrous methanol. Add paraformaldehyde (1.1 eq) and a catalytic amount of sodium methoxide. Stir at 60 °C for 2 hours.
-
Reduction: Cool the reaction vessel to 0 °C. Reasoning: Cooling controls the exothermic hydride reduction and prevents unwanted ring-reduction side reactions.
-
Hydride Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. (NaBH₄ is preferred over NaCNBH₃ due to lower toxicity, and the aniline-derived imine is sufficiently electrophilic).
-
Self-Validation: Monitor the reaction via GC-MS. The protocol is self-validating because the mass shift is absolute: the reaction is deemed complete only when the primary amine peak (
141) disappears, the secondary amine [M]⁺ peak ( 155.07) dominates[4], and there is a strict absence of a tertiary amine peak ( 169), confirming that over-alkylation was successfully prevented.
References
- Comparative Guide to 2-Methoxy-N-methylaniline and Its Alternatives for Researchers Benchchem URL
- A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline Benchchem URL
- chemeurope.
- Chemical Science (RSC Publishing)
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
Sources
Application Note: Bottom-Up Synthesis of Biocompatible Probes and Polymers Using 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine
Target Audience: Assay Developers, Medicinal Chemists, and Materials Scientists in Drug Development Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Mechanistic Rationale
The development of advanced biological assays, targeted therapeutics (such as PROTACs), and electrochemical biosensors is frequently bottlenecked by the hydrophobic nature of standard dye intermediates. Traditional aniline and toluidine derivatives tend to aggregate in aqueous media and suffer from severe non-specific protein adsorption (biofouling) when exposed to complex biological fluids like human serum.
4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine (MW: 225.28 g/mol ) is a uniquely engineered, pre-PEGylated aniline derivative designed to overcome these limitations. By incorporating a short diethylene glycol monomethyl ether (mPEG2) chain directly onto the phenyl ring, this intermediate provides a "bottom-up" approach to synthesizing intrinsically water-soluble, antifouling dyes and conducting polymers.
The Causality of the Chemical Structure
-
The mPEG2 Tail (Position 4): The ether oxygens strongly bind water molecules via hydrogen bonding, creating a dense steric hydration layer. This prevents biofouling and eliminates dye aggregation in aqueous buffers [1].
-
The Methyl Group (Position 3): Provides mild electron-donating (+I) properties that stabilize the reactive diazonium intermediate. Sterically, it directs electrophilic coupling exclusively to the desired positions, minimizing unwanted ortho-substitution side reactions.
-
The Primary Amine (Position 1): Serves as the reactive anchor for either oxidative polymerization (to form conducting nanocoatings) or diazotization (to form azo dyes).
Table 1: Physicochemical Profiling of the Intermediate
| Property | Value / Characteristic | Impact on Experimental Design |
| Molecular Formula | C12H19NO3 | Defines stoichiometric ratios for coupling (MW: 225.28). |
| Aqueous Solubility | Highly Soluble | Eliminates the need for harsh organic solvents (e.g., DMF/DMSO) during biological assay prep. |
| Protein Adsorption | < 5% (Serum) | The mPEG2 hydration layer repels BSA and other serum proteins, reducing background noise [2]. |
| Oxidation Potential | Lowered vs. Aniline | The alkoxy group makes the ring electron-rich, requiring milder oxidants for polymerization. |
Application Workflow I: Synthesis of Antifouling PEGylated Polyaniline (PANI-PEG) Nanofibers
Conducting polymers like polyaniline (PANI) are excellent materials for electrochemical DNA sensing. However, bare PANI rapidly fouls in blood serum. While top-down grafting of PEG onto PANI is common [1], using 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine as a monomer allows for the direct, bottom-up synthesis of intrinsically PEGylated PANI nanofibers, ensuring batch-to-batch consistency.
Caption: Workflow for bottom-up synthesis of PANI-PEG nanofibers and biosensor fabrication.
Protocol A: Oxidative Polymerization SOP
Note: This protocol is a self-validating system. Colorimetric shifts dictate the progression of the reaction.
-
Monomer Preparation: Dissolve 10 mmol of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine in 50 mL of 1.0 M HCl.
-
Causality: The acidic environment protonates the amine, ensuring the resulting polymer forms in its conductive "emeraldine salt" state rather than the insulating base state.
-
-
Thermal Control: Chill the solution to 0–5 °C in an ice bath.
-
Causality: Lower temperatures suppress secondary branching reactions, promoting the formation of linear, high-aspect-ratio nanofibers.
-
-
Initiation: Dropwise add 10 mmol of Ammonium Persulfate (APS) dissolved in 20 mL of 1.0 M HCl over 30 minutes.
-
Validation Check: The solution will transition from clear to dark green. This color shift confirms the formation of the conductive emeraldine oxidation state. If the solution turns purple/black, the oxidation is too rapid (reduce addition speed).
-
-
Purification: Stir for 12 hours at 0 °C. Centrifuge the dark green dispersion and wash repeatedly with deionized water and ethanol until the supernatant is colorless.
-
Causality: Removing unreacted monomers and oligomers is critical to prevent cytotoxicity when the polymer is later used in biological assays.
-
Application Workflow II: Synthesis of Water-Soluble Azo Dyes for Live-Cell Imaging
Standard azo dyes require toxic organic solvents to penetrate cells, which can trigger apoptosis and confound assay results. By utilizing this PEGylated intermediate, chemists can synthesize azo dyes that remain fully soluble in physiological buffers (PBS) and resist aggregation-induced quenching (ACQ).
Caption: Chemical signaling and reaction pathway for the synthesis of water-soluble azo dyes.
Protocol B: Diazotization and Azo Coupling SOP
Phase 1: Diazotization
-
Acidification: Suspend 5 mmol of the intermediate in 15 mL of water and add 1.5 mL of concentrated HCl (37%). Stir until fully dissolved.
-
Nitrous Acid Generation: Cool to 0–5 °C. Slowly add a pre-chilled solution of Sodium Nitrite (NaNO₂, 5.2 mmol in 5 mL water) dropwise.
-
Causality: The reaction is highly exothermic. If the temperature exceeds 5 °C, the diazonium salt will prematurely degrade into a phenol, releasing nitrogen gas and ruining the yield.
-
-
Endpoint Validation: After 15 minutes of stirring, touch a glass rod to the solution and spot it onto starch-iodide paper.
-
Validation Check: An immediate blue-black spot indicates a slight excess of nitrous acid, confirming the amine has been fully consumed. If no color appears, add NaNO₂ in 0.1 mL increments until a positive test is achieved.
-
Phase 2: Azo Coupling 4. Nucleophile Preparation: Dissolve 5 mmol of the chosen coupling partner (e.g., 2-Naphthol for a red dye) in 20 mL of 10% NaOH solution. Cool to 0–5 °C.
- Causality: The alkaline environment deprotonates the naphthol, dramatically increasing its nucleophilicity for the incoming electrophilic attack.
- Coupling: Slowly pour the cold diazonium solution into the alkaline naphthol solution under vigorous stirring.
- Validation Check: An instantaneous, intense color change (e.g., deep red/orange) will occur, validating the formation of the azo (-N=N-) linkage.
- Isolation: Adjust the pH to 7.0 using dilute HCl to precipitate the dye. Filter, wash with cold water, and dry under vacuum.
Quality Control & Performance Metrics
To validate the integration of the mPEG2 moiety, synthesized dyes and polymers should be benchmarked against their non-PEGylated counterparts (e.g., standard o-toluidine derivatives).
Table 2: Comparative Performance Data in Biological Assays
| Metric | Standard Dye (o-Toluidine base) | PEGylated Dye (mPEG2-Toluidine base) | Analytical Method |
| PBS Solubility (pH 7.4) | < 0.1 mg/mL (Requires DMSO) | > 15 mg/mL (Aqueous) | UV-Vis Spectrophotometry |
| Non-Specific Binding | High (Background fluorescence) | Minimal (< 5% signal noise) | Flow Cytometry / SPR |
| Electrode Fouling | 60% signal drop in 10% serum | < 8% signal drop in 10% serum | Cyclic Voltammetry (CV) |
| Cytotoxicity (HeLa) | IC50 ~ 25 µM | IC50 > 200 µM | MTT Assay |
References
-
Hui, N., Sun, X., Niu, S., & Luo, X. (2017). PEGylated Polyaniline Nanofibers: Antifouling and Conducting Biomaterial for Electrochemical DNA Sensing. ACS Applied Materials & Interfaces, 9(3), 2914-2923. Available at:[Link]
-
Shuai, C.-X., et al. (2020). Integration of PEGylated Polyaniline Nanocoatings with Multiple Plastic Substrates Generates Comparable Antifouling Performance. Langmuir, 36(31), 9114-9123. Available at:[Link]
-
An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. Available at:[Link]
Coupling reaction conditions for 3-methylphenylamine derivatives
As a Senior Application Scientist, I have spent years optimizing carbon-heteroatom bond formations for active pharmaceutical ingredients (APIs). When working with 3-methylphenylamine (commonly known as m-toluidine), the primary objective is to leverage its unique electronic and steric profile to achieve high-yielding C–N cross-couplings while suppressing off-target side reactions.
The following application note synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols for the cross-coupling of m-toluidine derivatives.
Mechanistic Rationale: The m-Toluidine Advantage
In palladium- and nickel-catalyzed aminations, the structural nuances of the amine dictate the efficiency of the catalytic cycle. m-Toluidine is an exceptionally privileged coupling partner for several reasons:
-
Electronic Activation: The meta-methyl group provides mild electron density to the aromatic ring via inductive effects, increasing the nucleophilicity of the amine nitrogen. This accelerates the amine coordination step to the transition metal center.
-
Steric Relief: Unlike o-toluidine, which suffers from severe steric clashes during the reductive elimination phase, m-toluidine remains highly accessible. Recent mechanochemical studies using Ni-catalyzed systems demonstrated this stark contrast: m-toluidine achieved an isolated yield of 92%, whereas the sterically hindered o-toluidine dropped to 67% under identical conditions[1].
Fig 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of m-toluidine.
Condition Optimization & Quantitative Data
Choosing the correct catalyst architecture and base is critical. Because m-toluidine is a primary amine, it is susceptible to over-arylation (forming a diarylamine). To prevent this, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) or highly tunable N-heterocyclic carbenes (NHCs) are employed. These bulky ligands create a sterically demanding pocket that favors mono-arylation[2].
The table below summarizes optimized, high-yielding conditions for m-toluidine across different electrophiles and catalytic systems:
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 2-Halobenzoic acid | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | NaOtBu | Toluene | 80–110 | >85% | [2] |
| 4-Chloro-N,N-diethylbenzamide | Pd-NHC G4-02 (0.2 mol%) | KOtBu | 1,4-Dioxane | 100 | 85–89% | [3] |
| 4-Bromobenzotrifluoride | NiBr₂ (7 mol%) + DABCO | DABCO | DMF (liquid assist) | Ball Milling | 92% | [1] |
Note on Scale-Up: The Pd-NHC system has proven exceptionally robust for industrial applications, maintaining an 89% yield even when scaled to a 50 g batch at 1 M concentration[3].
Standardized Experimental Protocol: Pd-Catalyzed C–N Coupling
The following protocol outlines the Buchwald-Hartwig amination of 2-halobenzoic acid derivatives with m-toluidine[2]. It is designed as a self-validating system to ensure reproducibility.
Fig 2: Step-by-step experimental workflow for the C-N cross-coupling reaction.
Step 1: Substrate and Catalyst Loading
-
Action: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halobenzoic acid derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%)[2].
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. It must be reduced in situ by the phosphine ligand (XPhos) or the amine to form the active Pd(0) species.
Step 2: Base and Amine Addition
-
Action: Add sodium tert-butoxide (1.4 mmol) and m-toluidine (1.2 mmol)[2].
-
Causality: NaOtBu is required to deprotonate the coordinated amine intermediate. Warning: NaOtBu is highly hygroscopic. If exposed to ambient moisture, it forms NaOH, which will aggressively hydrolyze your aryl halide instead of facilitating the C–N coupling. Weigh the base in a glovebox or under a strict positive stream of inert gas.
Step 3: Solvent Introduction and Degassing
-
Action: Inject 5–10 mL of anhydrous toluene[2]. Degas the mixture via sparging with Argon for 10 minutes or using three freeze-pump-thaw cycles.
-
Causality: The electron-rich Pd(0)-XPhos complex is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in catalyst death (visible as a rapid precipitation of palladium black).
Step 4: Reaction Execution and Self-Validation
-
Action: Seal the flask and heat to 80–110 °C with vigorous stirring[2].
-
Validation Check: Within the first 15–30 minutes of heating, observe the reaction color. A transition from a dark reddish-brown (Pd(II) precatalyst) to a homogeneous pale yellow or bright orange hue visually confirms the successful generation of the active Pd(0) catalytic species.
-
Monitoring: Pull an aliquot after 2 hours. Quench into a 1:1 mixture of MeCN/H₂O and analyze via LC-MS. The reaction is typically complete within 2–24 hours[2].
Step 5: Quench and Purification
-
Action: Cool to room temperature. Quench by adding 10 mL of DI water and acidify to pH ~2-3 using 1 M HCl[2]. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2]. Purify via flash column chromatography.
Troubleshooting Matrix
Even robust protocols can fail if substrate-specific nuances are ignored. Use this causality matrix to correct deviations:
-
Symptom: High conversion of aryl halide, but low yield of the desired m-toluidine coupled product (presence of protodehalogenation).
-
Causality: The oxidative addition step is occurring, but amine coordination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination or protonation.
-
Solution: Ensure the m-toluidine is freshly distilled (free of oxidized impurities). Consider switching to a more soluble base like KOtBu or increasing the amine equivalents to 1.5.
-
-
Symptom: Reaction stalls at ~30% conversion with visible black precipitate.
-
Causality: Catalyst death via oxidation or aggregation into inactive bulk palladium (Pd-black).
-
Solution: Your inert atmosphere was compromised. Re-evaluate Schlenk line integrity, ensure solvent is rigorously degassed, and verify the quality of the phosphine ligand.
-
References
-
Kubota, K., et al. "Mechanically induced nickel catalyst activation in cross-coupling reactions via abrasion." ChemRxiv, 2025. URL: [Link]
-
Organic Process Research & Development. "Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation." ACS Publications, 2026. URL: [Link]
Sources
Polymerization catalysts using substituted phenylamine ligands
Application Notes & Protocols: Advanced Polymerization Catalysts Utilizing Substituted Phenylamine Ligands
Introduction & Mechanistic Causality
Substituted phenylamines (anilines) are foundational building blocks in the design of high-performance olefin polymerization catalysts[1]. By condensing these highly tunable anilines with diketones or salicylaldehydes, researchers synthesize robust α-diimine (Brookhart-type) and phenoxy-imine (FI) ligands[1],[2]. The precise engineering of these ligands allows for unprecedented control over polymer microstructure, molecular weight, and catalytic activity.
The Causality of Steric Bulk: In late-transition metal (Ni, Pd) α-diimine catalysts, introducing bulky ortho-substituents (e.g., dibenzhydryl or 8-alkylnaphthyl groups) on the phenylamine ring physically blocks the axial coordination sites of the metal center[3]. This steric hindrance drastically reduces the rate of associative chain transfer—the primary mechanism for chain termination—thereby facilitating the growth of high molecular weight (Mw) polymers[1]. Furthermore, flexible cycloalkyl or long alkyl substituents provide "dynamic" steric hindrance, which readjusts the spatial environment during polymerization to yield polyethylenes with elastomeric, multiblock structures[4].
The Causality of Electronic Effects: Electronic modulation is achieved by introducing electron-withdrawing or electron-donating groups onto the phenylamine framework. In phenoxy-imine Ti(IV) catalysts, the highest occupied molecular orbital (HOMO) energy level and the total charge of the substituent group directly dictate the electrophilicity of the active center, correlating strongly with overall catalytic activity[2]. Additionally, fluorine substitution on the phenylamine ring can induce weak H–F interactions that stabilize the catalytically active species, a mechanism that has proven highly beneficial in the ring-opening polymerization (ROP) of lactides using Al(III) complexes[5].
Catalyst Synthesis & Application Workflow
Workflow for the synthesis and application of phenylamine-based polymerization catalysts.
Quantitative Data: Catalyst Performance Comparison
The following table synthesizes the performance metrics of various transition metal catalysts bearing substituted phenylamine-derived ligands, highlighting how structural choices impact empirical outcomes.
| Catalyst System | Ligand Type / Substituent | Activator | Peak Activity | Polymer Mw | Polymer Topology |
| Ni(II) Dichloride | Unsymmetrical α-diimine (Fluorine/OH)[6] | MMAO | 29.1 × 10⁶ g/(mol·h) | 1.81 × 10⁶ g/mol | Branched PE |
| Ni(II) Dichloride | 8-Alkylnaphthyl α-diimine (Flexible)[4] | MAO | 3.37 × 10⁶ g/(mol·h) | Broad/Bimodal | Elastomeric PE |
| Ti(IV) Dichloride | Phenoxy-imine (FI)[2] | MAO | High (QSAR dependent) | Unimodal | Linear PE |
| Al(III) Complex | Phenoxy-imine (C6F5 substituted)[5] | Benzyl Alcohol | 96% Conversion (72h) | 1.40 × 10⁶ g/mol | Ultrahigh Mw PLA |
Experimental Methodologies
Protocol 1: Synthesis of Unsymmetrical α-Diimine Ligand and Ni(II) Complex
Causality & Rationale: Unsymmetrical ligands allow scientists to fine-tune steric bulk on one side of the metal center while keeping the other side accessible for rapid monomer coordination[6].
Step-by-Step Procedure:
-
Condensation: In a 250 mL round-bottom flask, dissolve the mono-aryl substituted diketone (1.0 equiv) and the target substituted phenylamine (e.g., 2,6-diisopropylaniline, 1.1 equiv) in 100 mL of anhydrous toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to lower the activation energy of the imine formation.
-
Reflux & Dehydration: Attach a Dean-Stark trap and reflux the mixture at 120 °C for 12–24 hours. Note: Continuous removal of the water byproduct is critical to drive the equilibrium toward the imine product.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the unsymmetrical α-diimine ligand.
-
Metallation: Under an inert argon atmosphere (using standard Schlenk techniques), dissolve the purified ligand (1.0 equiv) and (DME)NiBr₂ (1.0 equiv) in anhydrous dichloromethane (DCM). Stir at room temperature for 12 hours.
-
Isolation: Precipitate the resulting Ni(II) complex by adding cold, anhydrous diethyl ether. Filter, wash with ether, and dry under vacuum to a constant weight.
Protocol 2: Ethylene Polymerization (Self-Validating System)
Causality & Rationale: Polymerization kinetics are highly sensitive to impurities. Using a controlled Schlenk line setup ensures the exclusion of moisture and oxygen. The protocol is self-validating through the precise use of a quenching agent (acidified methanol), which instantaneously halts the reaction, preventing post-run monomer consumption and allowing for highly accurate activity calculations[6],[4].
Step-by-Step Procedure:
-
Preparation: Bake a heavy-walled glass reactor at 120 °C under vacuum for 2 hours. Cool to the desired polymerization temperature (e.g., 30 °C) under a continuous flow of high-purity ethylene gas.
-
Solvent & Scavenger: Introduce 50 mL of anhydrous toluene into the reactor. Add Methylaluminoxane (MAO) or Modified MAO (MMAO) to achieve an Al/Ni molar ratio of 500:1. Note: The MAO acts dually as a scavenger for residual impurities and as the catalyst activator.
-
Equilibration: Stir the mixture vigorously and saturate with ethylene gas at a constant pressure (e.g., 6 bar) for 10 minutes.
-
Initiation: Inject a precise volume of the Ni(II) pre-catalyst solution (2.0 μmol dissolved in DCM) into the reactor to initiate polymerization.
-
Monitoring: Maintain constant ethylene pressure and temperature. Monitor ethylene consumption continuously via an inline mass flow meter.
-
Validation & Quenching: After exactly 30 minutes, terminate the polymerization by venting the ethylene pressure and rapidly injecting 10 mL of a 10% HCl/methanol solution. This step validates the kinetic data by instantly destroying the active metal centers.
-
Recovery: Pour the quenched reaction mixture into 200 mL of vigorously stirring acidified methanol. Filter the precipitated polyethylene, wash with copious amounts of ethanol, and dry in a vacuum oven at 60 °C to a constant weight to calculate exact catalytic activity.
Mechanistic Logic: Chain Walking vs. Propagation
The unique topology of polyethylenes produced by late-transition metal catalysts is governed by the competition between ethylene insertion (propagation) and β-hydride elimination followed by re-insertion (chain walking)[1],[3].
Competing pathways of chain propagation and chain walking in late-transition metal catalysts.
References
-
Title: A Comprehensive Review on Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts Source: MDPI URL: [Link]
-
Title: Synthesis of Polyethylenes with Controlled Branching with α-Diimine Nickel Catalysts and Revisiting Formation of Long-Chain Branching Source: ResearchGate URL: [Link]
-
Title: Fluorine and hydroxyl containing unsymmetrical a-diimine Ni (II) dichlorides with improved catalytic performance for ethylene polymerization Source: ETH Zurich Research Collection URL: [Link]
-
Title: Activity Enhancement of Phenoxy-Imine Titanium Catalysts via σ–π Synergy and Para-Substituent Effect Source: ResearchGate URL: [Link]
-
Title: Flexible “Sandwich” (8-Alkylnaphthyl α-Diimine) Catalysts in Insertion Polymerization Source: ACS Publications URL: [Link]
-
Title: Synthesis of Ultrahigh Molecular Weight PLAs Using a Phenoxy-Imine Al(III) Complex Source: ACS Omega URL: [Link]
Sources
Scalable synthesis of diethylene glycol ether aniline derivatives
Scalable Synthesis of Diethylene Glycol Ether Aniline Derivatives: A Comprehensive Protocol for PROTAC Linker and Bioorthogonal Reagent Development
Introduction & Mechanistic Rationale
The rapid expansion of targeted protein degradation has placed a premium on the rational design of bifunctional linkers[1]. Linker composition directly dictates the physicochemical properties of Proteolysis Targeting Chimeras (PROTACs), influencing aqueous solubility, cell permeability, and the topological distance between the E3 ligase and the protein of interest (POI)[2]. Diethylene glycol (DEG) and broader polyethylene glycol (PEG) architectures are frequently employed to mitigate the lipophilicity of large bifunctional molecules, thereby preventing aggregation and improving pharmacokinetic profiles[1].
Aniline-terminated DEG derivatives (such as 4-(2-(2-methoxyethoxy)ethoxy)aniline) serve as highly versatile synthetic nodes. The nucleophilic amine can be readily functionalized via amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling to attach E3 ligase recruiters (e.g., thalidomide derivatives for CRBN or VH032 for VHL)[3].
Causality in Reaction Design: This protocol utilizes a highly scalable two-step sequence starting from commercially available 1-fluoro-4-nitrobenzene and diethylene glycol monomethyl ether.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the para-fluorine toward nucleophilic attack. Using sodium hydride (NaH) generates a highly nucleophilic alkoxide from the DEG ether, which irreversibly displaces the fluoride ion. This method is chosen over Ullmann or Buchwald-Hartwig etherifications because it proceeds rapidly at mild temperatures without the need for expensive transition-metal catalysts[4].
-
Catalytic Hydrogenation: The intermediate nitroarene is reduced to the corresponding aniline using hydrogen gas and a Palladium on Carbon (Pd/C) catalyst. This heterogeneous catalytic approach is highly scalable, generates only water as a byproduct, and avoids the toxic heavy-metal waste associated with traditional dissolving-metal reductions[5].
Synthesis Workflow
Workflow for the scalable synthesis of diethylene glycol ether aniline derivatives.
Step-by-Step Experimental Protocol
Safety Warning: Sodium hydride is highly reactive with moisture and evolves flammable hydrogen gas. Hydrogenation involves flammable gas and pyrophoric catalysts. Perform all operations in a well-ventilated fume hood using rigorous Schlenk techniques.
Step 1: Synthesis of 1-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene (SNAr)
-
Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 300 mL). Cool the suspension to 0 °C using an ice-water bath. Rationale: Cooling controls the highly exothermic deprotonation event and prevents solvent boil-off.
-
Addition: Dissolve diethylene glycol monomethyl ether (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise via the addition funnel over 30 minutes. Stir for an additional 45 minutes at 0 °C until hydrogen gas evolution ceases[6].
-
Substitution: Dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in THF (50 mL) and add dropwise to the alkoxide solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1).
-
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude nitro intermediate is typically pure enough (>95%) to carry forward.
Step 2: Synthesis of 4-(2-(2-methoxyethoxy)ethoxy)aniline (Reduction)
-
Preparation: In a 1 L thick-walled hydrogenation flask, dissolve the crude nitro intermediate in HPLC-grade Methanol (400 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution under a steady stream of nitrogen. Rationale: Dry Pd/C can ignite methanol vapors; the nitrogen blanket displaces oxygen to prevent combustion.
-
Hydrogenation: Seal the flask and attach it to a Parr shaker or balloon apparatus. Purge the vessel with vacuum/nitrogen cycles (3x), followed by vacuum/hydrogen cycles (3x). Pressurize with H₂ (approx. 30-40 psi if using a Parr shaker, or 1 atm via balloon) and agitate at room temperature for 12-16 hours[5].
-
Filtration: Once hydrogen uptake ceases and TLC confirms the disappearance of the nitro starting material, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (150 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as a viscous, pale-yellow oil. Store under argon at -20 °C to prevent oxidative degradation.
Quantitative Data & Optimization
The following table summarizes the optimization of the SNAr etherification step, highlighting the causality behind the selection of NaH and THF for scalable yields.
| Base | Solvent | Temperature | Time (h) | Yield (%) | Observation / Rationale |
| K₂CO₃ | DMF | 80 °C | 12 | 65 | Mild base requires extended heating; partial thermal degradation observed. |
| Cs₂CO₃ | MeCN | 60 °C | 8 | 78 | Good yield, but Cs₂CO₃ is cost-prohibitive at a multi-gram scale. |
| NaH | THF | 0 °C to RT | 5 | 94 | Optimal. Irreversible deprotonation drives rapid, clean conversion[6]. |
| t-BuOK | THF | 0 °C to RT | 6 | 88 | Competitive nucleophilic attack by the bulky t-butoxide yields ether impurities. |
Troubleshooting & Self-Validation
To ensure the integrity of the synthesized diethylene glycol ether aniline, researchers must systematically validate the product at each stage to create a self-correcting workflow:
-
Self-Validation of Step 1 (SNAr): The success of the SNAr reaction is visually indicated by a distinct color change (the solution often turns deep yellow/orange upon the addition of the nitroarene). By ¹H NMR, validation is confirmed by the disappearance of the highly deshielded aryl-fluorine coupling and the appearance of distinct PEG multiplet peaks around 3.5–4.2 ppm.
-
Self-Validation of Step 2 (Reduction): The reduction of the nitro group to an aniline significantly alters the electronic environment of the aromatic ring. In ¹H NMR, the aromatic protons will shift dramatically upfield (from ~8.2 ppm in the nitroarene to ~6.6 ppm in the aniline) due to the strong electron-donating nature of the newly formed amino group. Additionally, a broad singlet corresponding to the -NH₂ protons should appear around 3.5 ppm (exchangeable with D₂O).
-
Troubleshooting Catalyst Poisoning: If the hydrogenation stalls prematurely, it is likely due to residual sulfur or halide impurities carried over from the previous step. Ensure rigorous aqueous work-up. If stalling persists, filter the nitro intermediate through a short plug of silica gel before attempting the reduction again.
References
-
Current strategies for the design of PROTAC linkers: a critical review. PMC (nih.gov). 1
-
Design the Perfect PROTAC®. Sigma-Aldrich. 2
-
Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. Journal of the American Chemical Society. 3
-
Technical Support Center: Synthesis of DIETHYLENE GLYCOL ETHYL PENTYL ETHER. Benchchem. 6
-
A Comprehensive Technical Guide to the Synthesis of High-Purity Diethylene Glycol Monoethyl Ether. Benchchem. 4
-
Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. PMC (nih.gov). 5
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine
Welcome to the Technical Support Center. 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine is a highly functionalized aniline derivative characterized by a lipophilic aromatic core and a hydrophilic diethylene glycol monomethyl ether (DEGME) tail. It is typically synthesized via the alkylation of a nitrophenol precursor followed by the reduction of the nitro group to an amine.
Researchers frequently encounter challenges when trying to remove unreacted starting materials (e.g., the neutral nitro precursor) and transition metal catalysts (e.g., Palladium or Iron) from the final product. This guide provides field-proven troubleshooting strategies, chemical causality explanations, and validated protocols to ensure high-purity isolation.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: My final product is heavily contaminated with the unreacted nitro precursor. How do I separate them effectively? A: The most reliable method is an acid-base extraction[1]. The target molecule is an aniline with a conjugate acid pKa of approximately 4.5–5.0. The unreacted nitro precursor is electronically neutral. By treating the crude mixture with aqueous HCl (pH < 2), the amine is protonated into a highly water-soluble anilinium salt[2]. The neutral nitro compound remains highly lipophilic and stays in the organic phase[3]. After separating the phases, basifying the aqueous layer (pH > 10) regenerates the free base aniline, which can then be extracted back into an organic solvent[1]. Expert Insight: Because the DEGME tail imparts significant hydrophilicity, the free base may partially remain in the aqueous layer. Add NaCl (salting-out effect) to the basic aqueous phase to drive the PEGylated aniline into the organic extracting solvent.
Q2: I tried to purify the crude mixture using standard silica gel chromatography, but the product streaked severely and my recovery was poor. What went wrong? A: Anilines interact strongly with the weakly acidic silanol groups on standard silica gel via hydrogen bonding and acid-base interactions[4]. This leads to severe peak tailing (streaking) and irreversible adsorption. To suppress these interactions, you must passivate the silica column. Add 1–5% of a basic modifier, such as triethylamine (TEA), to your mobile phase (e.g., Hexane/Ethyl Acetate + 2% TEA)[4]. This neutralizes the acidic silanols, resulting in sharp elution bands and >90% recovery.
Q3: My isolated aniline has a dark brown/grey tint, and NMR shows broad peaks. How do I remove trace transition metal catalysts from the reduction step? A: The dark coloration and NMR line broadening are classic signs of paramagnetic transition metal contamination (e.g., Pd, Fe, or Ru). The amine group and the oxygen atoms in the PEG chain act as excellent multidentate ligands, chelating the metal ions. Standard aqueous washes will not break these coordination complexes. You must use a competitive metal scavenger. Treating the product with thiol-functionalized silica resins (e.g., Si-TMT)[5] or a combination of L-cystine and activated carbon will competitively chelate and precipitate the metals, reliably reducing palladium levels to <10 ppm[6]. Research indicates that column chromatography alone leaves significant residual palladium, making these scavenging steps mandatory[7].
Section 2: Quantitative Data & Physicochemical Profiles
Table 1: Physicochemical Properties & Partitioning Behavior
| Compound | Protonation State (pH 1) | Protonation State (pH 12) | Primary Phase Affinity (Acidic) | Primary Phase Affinity (Basic) |
|---|---|---|---|---|
| Target Amine | Anilinium Cation (+1) | Free Base (Neutral) | Aqueous | Organic |
| Nitro Precursor | Neutral | Neutral | Organic | Organic |
| Alkylating Agent | Neutral | Neutral | Organic | Organic |
Table 2: Efficiency of Metal Scavenging Strategies
| Scavenger Type | Mechanism of Action | Typical Conditions | Residual Pd Level |
|---|---|---|---|
| Silica Gel (Standard) | Weak surface adsorption | Column chromatography | >100 ppm[7] |
| Si-TMT Resin | Thiol-metal chelation | 5 equiv, Room Temp, 16h | <10 ppm[5] |
| L-Cystine + Carbon | Chelation + precipitation | Reflux in solvent, filter | <10 ppm[6] |
Section 3: Validated Experimental Protocols
Protocol A: Optimized Acid-Base Extraction for PEGylated Anilines
Self-Validating System: Always verify phase separation and pH at each step using pH indicator strips to ensure the target molecule is in the correct ionization state.
-
Dissolution: Dissolve the crude reaction mixture (containing the target amine, nitro precursor, and impurities) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidification: Add 1M HCl (aq) in equal volume to the organic layer. Stir vigorously for 10 minutes to ensure complete protonation.
-
Phase Separation: Transfer to a separatory funnel. Validation: Check the aqueous layer; it must be pH < 2. Separate the layers. The aqueous layer contains the protonated anilinium salt. The organic layer contains the unreacted nitro precursor[1].
-
Organic Wash: Wash the aqueous layer with one additional portion of EtOAc to remove residual lipophilic impurities. Discard the organic layers.
-
Basification & Salting Out: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) until the pH is > 10. Validation: The solution will become visibly cloudy as the free base oils out. Saturate the aqueous layer by adding solid NaCl to counteract the hydrophilicity of the DEGME tail.
-
Final Extraction: Extract the basic aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aniline.
Protocol B: Trace Metal Scavenging using Thiol-Resin
-
Preparation: Dissolve the semi-pure aniline in Dichloromethane (DCM) or EtOAc to achieve a 0.1 M concentration.
-
Resin Addition: Add 5 equivalents of Si-TMT (Silica-bound 2,4,6-trimercaptotriazine) resin relative to the estimated catalyst loading used in the previous reduction step[5].
-
Incubation: Stir the suspension gently at room temperature for 12–16 hours to allow for competitive chelation.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-loaded resin. Wash the pad with additional solvent until the eluent is clear.
-
Concentration: Evaporate the solvent to yield the metal-free product[7].
Section 4: Process Visualization
Logical flowchart of the acid-base extraction for isolating the target PEGylated aniline.
Mechanism of separation based on differential protonation states of starting materials.
References
1.[3] Separation of aniline from nitrobenzene acid base extraction - Quora. Source: quora.com. URL: 2.[1] Suggest a method for the separation of aniline, C6H5NH2, an organic base, from nitrobenzene. Source: askfilo.com. URL: 3.[2] Seperation of aniline from nitrobenzene in acid solution - Studypool. Source: studypool.com. URL: 4.[4] 3-Chloro-4-(phenylsulfanyl)aniline | 32631-26-8 | Benchchem. Source: benchchem.com. URL: 5.[5] 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - Benchchem. Source: benchchem.com. URL: 6.[7] Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Source: acs.org. URL: 7.[6] Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization | Organic Process Research & Development. Source: acs.org. URL:
Sources
- 1. Suggest a method for the separation of aniline, \mathrm{C}{6} \mathrm{H}{.. [askfilo.com]
- 2. studypool.com [studypool.com]
- 3. quora.com [quora.com]
- 4. 3-Chloro-4-(phenylsulfanyl)aniline | 32631-26-8 | Benchchem [benchchem.com]
- 5. 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine|1198416-32-8 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization & Purification of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex purification of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine (a highly flexible, PEGylated aniline derivative).
Due to its amphiphilic nature—combining a lipophilic aromatic core with a highly hydrophilic, flexible diethylene glycol monomethyl ether tail—this compound fiercely resists traditional crystallization. This guide synthesizes thermodynamic principles and field-proven methodologies to help you troubleshoot and optimize your purification workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My recrystallization constantly yields a biphasic brown oil at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it?
The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." The 2-(2-methoxyethoxy)ethoxy tail on your compound is highly flexible. Entropically, this flexibility strongly resists the ordered packing required for crystal lattice formation. Consequently, the melting point of the solute-rich phase is depressed below the temperature at which the compound reaches supersaturation. Instead of nucleating as a solid, the compound separates into a dense, solute-rich liquid phase[1].
The Solution: You must bypass the LLPS boundary by altering the thermodynamic pathway.
-
Dilute the initial concentration: High concentrations push the system into the spinodal decomposition region (spontaneous oiling out).
-
Adjust the solvent matrix: Switch to a solvent system with a steeper solubility curve (e.g., Isopropyl Acetate/Heptane).
-
Seed the metastable zone: Introduce pure seed crystals before the cloud point is reached to bypass the high activation energy of primary nucleation and force solid growth[1].
Q2: During hot filtration, the pale-yellow solution rapidly turns dark purple or brown. Is my product destroyed?
The Causality: The discoloration indicates oxidative degradation. The aniline core features a primary amine conjugated with an electron-donating 3-methyl group and a 4-alkoxy group. This renders the aromatic ring highly electron-rich and exceptionally vulnerable to radical oxidation by atmospheric oxygen, especially at the elevated temperatures required for dissolution. This oxidation rapidly generates intensely colored azo or quinone imine impurities[2].
The Solution: While the bulk of your product is likely intact (these oxidized dyes are intensely colored even at trace parts-per-million levels), you must prevent this to achieve pharmaceutical-grade purity.
-
Perform all hot dissolutions under an strict inert atmosphere (Nitrogen or Argon).
-
Minimize heating time.
-
Add 1-2 wt% of activated charcoal or a sacrificial antioxidant (e.g., BHT or ascorbic acid) during the hot dissolution phase to scavenge radicals and adsorb colored bodies[2].
Q3: Why is my yield so low when using standard cooling crystallization?
The Causality: Relying solely on temperature gradients often fails because the PEG-like tail maintains strong hydrogen-bonding interactions with polar solvents, keeping the molecule highly soluble even at 0°C.
The Solution: Implement Anti-Solvent Crystallization . By introducing a non-polar anti-solvent (e.g., Heptane) to a solution held within its metastable zone, we thermodynamically force supersaturation without requiring extreme temperature drops, thereby bypassing the LLPS boundary and triggering solid nucleation[3].
Part 2: Quantitative Data & Solvent Selection
Selecting the correct binary solvent system is critical for balancing the solubility of the PEG tail while forcing the precipitation of the aromatic core.
Table 1: Recommended Binary Solvent Systems for Recrystallization
| Solvent System (Solvent / Anti-Solvent) | Optimal Ratio (v/v) | Boiling Point Range | Target Cooling Gradient | Expected Recovery | Mechanistic Notes |
| Isopropyl Acetate / Heptane | 1:2 to 1:4 | 89°C / 98°C | 0.1 °C/min | 75 - 85% | Optimal balance. IPAc prevents early LLPS; Heptane drives high yield. |
| Toluene / Hexanes | 1:3 | 110°C / 68°C | 0.2 °C/min | 65 - 75% | Excellent for rejecting polar impurities. Prone to oiling out if cooled too fast. |
| MTBE / Cyclohexane | 1:1 | 55°C / 80°C | 0.1 °C/min | 60 - 70% | Good for highly heat-sensitive batches. Low boiling points minimize thermal oxidation. |
Part 3: Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization (IPAc / Heptane)
This protocol is a self-validating system designed to prevent LLPS and oxidative degradation.
-
Inert Dissolution: Place the crude 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine in a round-bottom flask. Purge the system with
for 5 minutes. Add Isopropyl Acetate (IPAc) (approx. 3 mL/g of crude). Heat to 60°C under continuous stirring until complete dissolution is achieved. -
Antioxidant Clarification: Add 1 wt% activated charcoal. Stir at 60°C for 10 minutes. Perform a hot filtration through a pre-warmed pad of Celite under
pressure into a clean, jacketed crystallizer. -
Metastable Zone Targeting: Maintain the filtrate at 50°C. Slowly add warm Heptane dropwise until a very faint, persistent turbidity appears. Immediately add 2-3 drops of IPAc until the solution just turns clear again. You are now precisely within the metastable zone[3].
-
Seeding: Cool the solution to 45°C. Add 0.5 wt% of pure 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine seed crystals. Hold the temperature at 45°C for 1 hour to allow the seed bed to mature and consume supersaturation, preventing oiling out[1].
-
Controlled Cooling: Program the cooling jacket to drop the temperature at a strict rate of 0.1 °C/min down to 5°C. Self-Validation Check: If the solution turns milky/oily during this phase, immediately reheat to 50°C, add 5% more IPAc, and restart the cooling at a slower rate.
-
Isolation: Vacuum filter the resulting crystalline slurry under a blanket of
. Wash the filter cake with 2 bed-volumes of ice-cold Heptane. Dry in a vacuum oven at 35°C until constant weight.
Part 4: Process Visualization
The following workflow illustrates the logical decision tree for managing Liquid-Liquid Phase Separation during the crystallization of PEGylated anilines.
Workflow for overcoming LLPS during the crystallization of PEGylated anilines.
References
-
Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development. American Chemical Society. Available at:[Link]
-
Zhao, Y., et al. (2015). "Development of carrier-free nanocrystals of poorly water-soluble drugs by exploring metastable zone of nucleation." Acta Pharmaceutica Sinica B. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Analytical Resolution of PEGylated Anilines: A 1H NMR Comparison Guide for 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.
Introduction
The compound 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine [1] is a highly specialized PEGylated aniline derivative. In modern drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), short polyethylene glycol (PEG) linkers are critical for enhancing aqueous solubility and modulating pharmacokinetic profiles.
However, the structural validation of these PEGylated building blocks via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy presents a unique analytical challenge. The dense multiplet signals generated by the diethylene glycol monomethyl ether tail frequently obscure critical exchangeable protons, such as the primary amine (-NH2). This guide objectively compares the 1H NMR performance of this compound against its non-PEGylated precursor and evaluates its spectral resolution across two standard deuterated solvents (CDCl3 vs. DMSO-d6 ) to establish a robust, self-validating analytical workflow.
Section 1: Structural Validation: Precursor vs. PEGylated Product
To definitively prove successful etherification (PEGylation), analysts must compare the 1H NMR spectrum of the synthesized product against its starting material, typically 4-amino-2-methylphenol.
The causality of the spectral changes is straightforward: the covalent attachment of the PEG chain eliminates the highly deshielded phenolic -OH proton and introduces a massive influx of aliphatic ether protons. As shown in Table 1 , the appearance of a distinct singlet at ~3.35 ppm (terminal methoxy) and a complex multiplet region between 3.60–4.10 ppm (PEG backbone) acts as a self-validating marker of successful synthesis[2],[3].
Table 1: 1H NMR Chemical Shift Comparison (Predicted at 400 MHz in CDCl3)
| Proton Assignment | 4-Amino-2-methylphenol (Precursor) δ (ppm) | 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine δ (ppm) | Multiplicity & Integration |
| Phenolic -OH | ~4.50 | Absent | Broad singlet, 1H |
| Aromatic C5-H | ~6.65 | ~6.70 | Doublet, 1H |
| Aromatic C2-H | ~6.55 | ~6.60 | Singlet / Fine doublet, 1H |
| Aromatic C6-H | ~6.45 | ~6.50 | Doublet of doublets, 1H |
| PEG -CH2-O-Ar | Absent | ~4.05 | Triplet-like, 2H |
| PEG -CH2-O- | Absent | ~3.85 | Triplet-like, 2H |
| PEG -O-CH2-CH2-O- | Absent | ~3.60 - 3.75 | Multiplet, 4H |
| Terminal -OCH3 | Absent | ~3.35 | Singlet, 3H |
| Amine -NH2 | ~3.30 | ~3.40 (Overlaps with PEG) | Broad singlet, 2H |
| Aryl -CH3 | ~2.10 | ~2.15 | Singlet, 3H |
Data Interpretation: While the PEG signals confirm the linker's presence, the primary amine (-NH2) signal at ~3.40 ppm becomes entirely buried beneath the terminal -OCH3 singlet and the upfield PEG multiplets. This overlap makes accurate integration of the amine impossible in CDCl3, necessitating a solvent switch.
Section 2: Solvent Performance Comparison: CDCl3 vs. DMSO-d6
The selection of an appropriate NMR solvent is a logical process based on the hydrogen-bonding properties of the analyte[4]. To resolve the overlapping amine signal, we must exploit solvent-induced chemical shift variations (Δδ) .
According to established [5], the labile protons of amines exhibit the largest solvent shifts when moved from a non-polar, weakly interacting solvent like Chloroform-d (CDCl3) to a highly polar, strong hydrogen-bond acceptor like Dimethyl sulfoxide-d6 (DMSO-d6).
Table 2: Solvent-Induced Chemical Shift Variations (Δδ)
| Functional Group | CDCl3 Shift (δ, ppm) | DMSO-d6 Shift (δ, ppm) | Δδ (DMSO - CDCl3) | Analytical Resolution Status |
| Amine (-NH2) | ~3.40 | ~4.60 | +1.20 | Fully Resolved in DMSO-d6 |
| Terminal -OCH3 | ~3.35 | ~3.25 | -0.10 | Slight upfield shift |
| PEG Backbone | 3.50 - 4.10 | 3.40 - 4.00 | ~ -0.10 | Unaffected |
| Aromatic Protons | 6.50 - 6.70 | 6.40 - 6.60 | ~ -0.10 | Unaffected |
The Causality of Resolution: In DMSO-d6, the sulfoxide oxygen forms strong intermolecular hydrogen bonds with the -NH2 protons of the aniline core. This interaction drastically decreases the electron density around the amine protons (deshielding), forcing their chemical shift downfield by over +1.0 ppm[5],[6]. Consequently, the -NH2 signal emerges at ~4.60 ppm, completely separated from the dense PEG aliphatic region, allowing for pristine integration and structural validation.
Section 3: Standardized Experimental Protocol for High-Resolution NMR
To ensure reproducible, high-quality NMR data without line broadening or magnetic field inhomogeneities, adherence to a standardized, self-validating sample preparation protocol is mandatory[7],[8].
Step 1: Precision Weighing
-
Action: Accurately weigh 5–10 mg of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine into a clean, dry 1-dram glass vial[9].
-
Causality: This mass ensures an optimal signal-to-noise ratio for 1H NMR in a standard 0.6 mL volume without causing concentration-dependent viscosity issues that broaden spectral lines.
Step 2: Solvent Addition & Dissolution
-
Action: Add exactly 0.6 mL of anhydrous DMSO-d6 (for amine resolution) or CDCl3 (for routine backbone checks) using a micropipette[9]. Gently vortex until visually homogenous[4].
-
Causality: DMSO is highly hygroscopic. Using anhydrous solvent minimizes the residual water peak (~3.33 ppm in DMSO-d6), which would otherwise obscure the terminal -OCH3 signal of the PEG chain[4].
Step 3: Particulate Filtration (Critical Step)
-
Action: Pass the dissolved mixture through a Pasteur pipette tightly packed with 1 cm of clean cotton wool directly into the 5 mm NMR tube[8].
-
Causality: Suspensions or undissolved micro-crystals disrupt the homogeneity of the magnetic field (B0) across the sample. Filtering guarantees a particulate-free solution, which is a self-validating step to ensure sharp signal linewidths and high spectral resolution[7].
Step 4: Tube Geometry & Acquisition
-
Action: Verify that the solvent filling height in the NMR tube is exactly 4.0 to 5.0 cm (approx. 0.6 mL)[7]. Cap securely and wipe the exterior with an isopropanol-dampened lint-free wipe[4].
-
Causality: A filling height below 4 cm creates solvent-air gradients within the active volume of the NMR probe receiver coil, making it impossible for the instrument to properly "shim" (homogenize) the magnetic field[7],[8].
Section 4: Structural Elucidation Workflow
The following diagram maps the logical decision tree for solvent selection and structural confirmation of PEGylated anilines.
Workflow for NMR solvent selection and structural elucidation of PEGylated anilines.
References
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academia.edu [academia.edu]
- 6. escholarship.org [escholarship.org]
- 7. studylib.net [studylib.net]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
Mass spectrometry fragmentation patterns of PEGylated anilines
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing PEGylated aromatic amines. The conjugation of polyethylene glycol (PEG) to aniline derivatives—whether as part of conductive polymer architectures like PEGylated tetra(aniline)[1] or as functional handles in bioconjugation (e.g., aniline-catalyzed oxime ligation)[2]—creates a unique challenge for mass spectrometry (MS).
The difficulty stems from a fundamental structural dichotomy: the highly stable aromatic aniline core versus the highly labile, polydisperse PEG chain. To successfully elucidate these structures, we cannot rely on a single fragmentation technique. Instead, we must design a multi-modal tandem mass spectrometry (MS/MS) strategy.
This guide objectively compares the performance of Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) for analyzing PEGylated anilines, providing the mechanistic causality and self-validating protocols required for robust structural characterization.
Mechanistic Causality: The "Proton Sponge" Effect
To understand why different MS/MS techniques yield drastically different spectra for PEGylated anilines, we must examine the gas-phase thermodynamics of the molecule.
During electrospray ionization (ESI), the repeating ether oxygens of the PEG chain (-CH2-CH2-O-) act as a "proton sponge," effectively sequestering the localized charge away from the aniline nitrogen.
-
Under Low-Energy CID: The activation process involves slow vibrational heating. Because the charge is localized on the PEG chain, the lowest energy pathway is the charge-directed cleavage of the C-O ether bonds. This results in the characteristic neutral loss of ethylene oxide units (C2H4O), corresponding to a precise mass difference of 44.0262 Da[3]. The energy is entirely dissipated by the PEG chain before the aniline C-N bond can break.
-
Under HCD: Beam-type collisional activation imparts higher kinetic energy over a shorter timeframe. This sudden energy deposition overcomes the PEG fragmentation threshold, forcing cleavages at the more stable C-N linker bonds or within the aniline ring itself. While unmodified protonated aniline typically fragments via the loss of ammonia (NH3, 17 Da)[4], PEGylated anilines under HCD yield distinct low-mass reporter ions (e.g., m/z 94.06 for the bare aniline cation)[5].
Fig 1: MS/MS fragmentation pathways of PEGylated anilines under CID, HCD, and ETD activation.
Technology Comparison: CID vs. HCD vs. ETD
When selecting an MS/MS mode, the choice dictates whether you are profiling the polymer length, identifying the core molecule, or localizing the conjugation site on a larger bioconjugate[6]. The table below summarizes the quantitative performance and optimal use cases for each technique based on Orbitrap mass spectrometry platforms.
| Activation Mode | Typical Energy / Time | Primary Cleavage Site | PEG Ladder Yield (% TIC) | Aniline Reporter Yield | Primary Analytical Objective |
| CID (Ion Trap) | 20–30 NCE | PEG Ether Bonds (C-O) | High (>90%) | Low (<5%) | Confirming PEG chain length, polydispersity, and terminal end-groups. |
| HCD (Orbitrap) | 35–45 NCE | Aniline C-N / Linker | Moderate (30-50%) | High (>40%) | Identifying the aniline core, linker structure, and detecting low-mass diagnostic ions. |
| ETD | 100–200 ms | Conjugate Backbone | Low (<10%) | Low (Preserved intact) | Localizing the exact PEG-aniline conjugation site on larger peptide/protein backbones. |
Note: NCE = Normalized Collision Energy; TIC = Total Ion Current.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, your LC-MS/MS method must be a self-validating system. A single MS2 scan is insufficient due to the risk of isobaric interference. The following protocol utilizes an alternating HCD/CID methodology where the results of one scan inherently validate the other.
Phase 1: Sample Preparation & Chromatography
-
Desalting & Protonation: Dilute the PEGylated aniline sample to 10 µM in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Methanol enhances droplet desolvation in the ESI source. Formic acid is critical; it ensures complete protonation of both the aniline nitrogen and the PEG ether oxygens, which drives the charge-directed fragmentation required for CID[4].
-
-
UHPLC Separation: Utilize a C18 reverse-phase column with a shallow gradient (e.g., 5% to 60% Acetonitrile over 20 minutes).
-
Internal Check (Chromatographic): PEGylated species exhibit polydispersity. A shallow gradient will cause the oligomers to elute with a characteristic Gaussian distribution of retention times. If a single sharp peak is observed, it flags potential in-source fragmentation or complete loss of the PEG chain prior to analysis.
-
Phase 2: Parallel MS/MS Acquisition
Configure the mass spectrometer (e.g., Q Exactive or Orbitrap Tribrid) for Data-Dependent Acquisition (DDA) with a parallel MS2 workflow.
-
MS1 Master Scan: Acquire at high resolution (e.g., 120,000 FWHM at m/z 200).
-
Internal Check (MS1): The mass difference between adjacent oligomer peaks within the same charge state must be exactly 44.0262 Da / z.
-
-
MS2 Scan A (CID): Trigger CID at 25 NCE on the top 3 most abundant precursors.
-
MS2 Scan B (HCD): Trigger HCD at 40 NCE on the exact same precursors.
Phase 3: Data Interpretation (The Validation Logic)
The structure is positively confirmed as a covalently linked PEGylated aniline only if both of the following conditions are met:
-
CID Scan produces a contiguous ladder of peaks separated by 44.02 Da, confirming the presence of the intact PEG moiety[3].
-
HCD Scan produces the m/z 94.06 reporter ion (or specific substituted aniline mass), confirming the aromatic core[5]. If the HCD scan lacks the reporter ion, the molecule may be a standard aliphatic PEGylated amine rather than an aniline derivative.
Fig 2: Self-validating LC-MS/MS analytical workflow for PEGylated aniline characterization.
Advanced Considerations: Analyzing Complex Bioconjugates
When PEGylated anilines are used as linkers attached to larger biomolecules (e.g., peptides or cytokines), the analytical complexity scales exponentially. In these scenarios, ESI-MS spectra suffer from extreme spectral congestion due to overlapping charge-state patterns[6].
If your goal is to map the exact site of a PEGylated aniline modification on a peptide backbone, neither CID nor HCD is optimal. Both will preferentially shatter the PEG chain, leaving the peptide sequence ambiguous. Here, Electron Transfer Dissociation (ETD) is mandatory. ETD induces radical-driven cleavage of the peptide backbone (producing c and z ions) while leaving the highly labile PEG-aniline linkage completely intact, allowing for precise localization of the conjugation site[5].
References
-
Benchchem. "A Researcher's Guide to Mass Spectrometry Analysis of m-PEG8-Tos Conjugates." Benchchem Technical Guides. 3
-
Xie, H., et al. "Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics." PMC / NIH. 6
-
Borbás, A., et al. "Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight." MDPI. 5
-
Popp, M. W., et al. "Sortase-catalyzed transformations that improve the properties of cytokines." PNAS. 2
-
Böselt, L., et al. "From QCEIMS to QCxMS: A Tool to Routinely Calculate CID Mass Spectra Using Molecular Dynamics." ACS Publications. 4
-
Mushtaq, A., et al. "Tunable Self-Assembled Nanostructures of Electroactive PEGylated Tetra(Aniline) Based ABA Triblock Structures in Aqueous Medium." Frontiers in Chemistry. 1
Sources
- 1. Frontiers | Tunable Self-Assembled Nanostructures of Electroactive PEGylated Tetra(Aniline) Based ABA Triblock Structures in Aqueous Medium [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation in Drug Development: Differentiating Ether and Amine Functional Groups via FTIR Spectroscopy
In the development of Active Pharmaceutical Ingredients (APIs), rapid and unambiguous structural elucidation is critical. Fourier Transform Infrared (FTIR) spectroscopy remains a frontline technique for functional group identification. However, distinguishing between ether (C–O–C) and amine (C–N, N–H) functionalities presents a unique analytical challenge due to overlapping vibrational frequencies in the "fingerprint" region.
This guide objectively compares the spectral signatures of ethers and amines, evaluates the causality behind their vibrational behaviors, and provides field-proven methodologies—comparing Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—to ensure high-fidelity data in pharmaceutical analysis.
Theoretical Causality: Vibrational Dynamics of Ethers vs. Amines
The exact wavenumber at which a functional group absorbs infrared radiation is governed by Hooke's Law, which dictates that vibrational frequency depends on bond strength and atomic mass.
-
Amines (N–H and C–N): Nitrogen is less electronegative than oxygen. Consequently, the hydrogen bonding in amines is 1[1]. This weaker hydrogen bonding results in N–H stretching peaks (3300–3500 cm⁻¹) that are sharper and less intense than typical O–H stretches. 2 (symmetric and asymmetric stretches), secondary amines show a singlet, and tertiary amines lack this peak entirely due to the absence of an N–H bond[2].
-
Ethers (C–O): Ethers lack hydrogen-bond donors, meaning they do not absorb in the 3300+ cm⁻¹ region. Instead, their defining feature is a strong C–O stretching vibration caused by a massive change in the dipole moment during the stretch.3, while alkyl aryl ethers (e.g., anisole) display two strong absorbances around 1050 and 1250 cm⁻¹[3].
-
The Overlap Challenge: The4[4]. This directly overlaps with the ether C–O stretch. Therefore, relying solely on the 1000–1300 cm⁻¹ region is a critical error. Analysts must cross-reference the fingerprint region with the5 regions to definitively separate the two[5].
Spectral Comparison Data
Summarizing the quantitative data is essential for rapid library matching and unknown identification.
| Functional Group | Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity & Shape | Diagnostic Notes |
| Primary Amine | N–H Stretch | 3300–3500 | Medium, Sharp Doublet | Represents symmetric & asymmetric stretching. |
| Secondary Amine | N–H Stretch | 3300–3500 | Medium, Sharp Singlet | Only one N–H bond present. |
| Amine (General) | N–H Bend | 1550–1650 | Medium to Strong | Critical for confirming amines over ethers. |
| Amine (Aliphatic) | C–N Stretch | 1020–1250 | Medium | Overlaps heavily with the C–O stretch. |
| Ether (Aliphatic) | C–O Stretch | 1050–1150 | Strong, Broad | Look for the absence of N–H peaks. |
| Ether (Alkyl Aryl) | C–O Stretch | 1050 & 1250 | Two Strong Peaks | Resonance affects bond strength, splitting the signal. |
Analytical Workflows: ATR-FTIR vs. KBr Transmission
Choosing the right sampling interface is as critical as the spectrometer itself. A qualified instrument will still produce drifting spectra if the sampling setup fails to control path length or background conditions.
-
KBr Pellet (Transmission): Offers6 due to a longer effective optical pathlength[6]. Because it adheres strictly to the Beer-Lambert law, it is the gold standard for quantitative bulk analysis. However, KBr is highly hygroscopic; absorbed water produces a broad O–H stretch (~3400 cm⁻¹) and a bending mode (~1630 cm⁻¹) that can completely mask critical amine N–H peaks.
-
ATR-FTIR: Utilizes an internal reflection crystal (e.g., Diamond or ZnSe). It requires 7[7]. While its penetration depth is shallow (8)[8], it eliminates the moisture-absorption artifacts associated with KBr, making it vastly superior for rapid screening of moisture-sensitive amine hydrochlorides.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol must contain an internal validation mechanism to prevent false positives.
Protocol A: Moisture-Free KBr Pellet Preparation (For Trace Amine Analysis)
-
Desiccation: Dry FTIR-grade KBr powder at 105°C for 24 hours to eliminate absorbed moisture. Store in a desiccator.
-
Matrix Milling: Mill 1–2 mg of the API with 100 mg of anhydrous KBr in an agate mortar. Causality: Proper dispersion minimizes light scattering (Christiansen effect), ensuring sharp C–N and C–O peaks.
-
Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent, glass-like pellet.
-
Validation Checkpoint (Self-Validation): Acquire a background spectrum of a pure KBr pellet. If a broad peak at ~3400 cm⁻¹ (O–H stretch) or a sharp peak at ~1630 cm⁻¹ (H₂O bend) is detected, the matrix is contaminated. Halt and re-dry the KBr. Proceeding would artificially mask or mimic amine N–H signals.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).
Protocol B: High-Throughput ATR-FTIR (For Rapid Ether/Amine Screening)
-
Crystal Preparation: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely.
-
Background Collection: Collect the ambient air background to subtract atmospheric CO₂ and water vapor.
-
Sample Application: Deposit 5–10 mg of neat API directly onto the crystal. Apply the pressure anvil until the clutch clicks. Causality: ATR is surface-sensitive. Intimate contact is required to ensure the evanescent wave interacts sufficiently with the sample, preventing artificially weak C–O/C–N stretches.
-
Validation Checkpoint (Self-Validation): Evaluate the baseline at 3800 cm⁻¹. If the baseline slopes severely, sample contact is uneven. Re-apply pressure. A flat baseline guarantees that relative peak intensities between the 3400 cm⁻¹ (N–H) and 1100 cm⁻¹ (C–O/C–N) regions are quantitatively reliable.
-
Acquisition: Scan and apply an ATR-correction algorithm via the spectrometer software to adjust for wavelength-dependent penetration depth.
Workflow Visualization
Figure 1: FTIR workflow for differentiating ether and amine functional groups in API samples.
References
- Infrared Spectroscopy Functional Groups - Fiveable Source: Fiveable URL
- 4.
- 18.
- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts Source: Chemistry LibreTexts URL
- IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry Source: Northern Illinois University URL
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A Comparative Guide to the Reactivity of Substituted Anilines: 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine vs. Anisidine
Introduction
In the landscape of drug discovery and materials science, substituted anilines are foundational building blocks. Their utility stems from the nucleophilic character of the amino group and the susceptibility of the aromatic ring to substitution, providing a versatile scaffold for molecular elaboration. The reactivity of these anilines is not uniform; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. This guide presents an in-depth comparison of the reactivity of two distinct aniline derivatives: the structurally complex 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine, a molecule featuring a poly(ethylene glycol) (PEG)-like side chain, and the simpler, widely used anisidine isomers.
This comparison is designed for researchers, medicinal chemists, and process development professionals who require a nuanced understanding of how substituent effects—both electronic and steric—govern reaction outcomes. We will dissect the intrinsic properties of these molecules to predict their behavior in key synthetic transformations, supported by established chemical principles and detailed experimental protocols for validation. The insights provided herein will enable more rational reagent selection and reaction design, mitigating common challenges such as low yield, poor regioselectivity, and unintended side reactions.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The reactivity of an aromatic amine is fundamentally dictated by its structure. Let's first analyze the key features of our two subjects. For this guide, we will primarily focus on para-anisidine (4-methoxyaniline) as the representative for the anisidine class, given its common usage and structural analogy.
Anisidine (p-isomer) is a simple monosubstituted aniline. Its key features are the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups positioned para to each other.
4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine is a more complex, polysubstituted aniline. It possesses three distinct substituents: the primary amino group (-NH₂), an ortho-methyl group (-CH₃), and a para-polyether group (-O(CH₂CH₂O)₂CH₃).
A summary of their key properties is presented below.
| Property | 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine | p-Anisidine |
| IUPAC Name | 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine | 4-Methoxyaniline |
| CAS Number | Not readily available[1] | 104-94-9[2] |
| Molecular Formula | C₁₂H₁₉NO₃ | C₇H₉NO[2] |
| Molar Mass | 225.29 g/mol (Calculated) | 123.15 g/mol [2] |
| Key Substituents | 1-Amino, 3-Methyl, 4-Polyether | 1-Amino, 4-Methoxy |
| Dominant Electronic Effects | Strong +M (Amino, Ether), Weak +I (Methyl) | Strong +M (Amino, Methoxy) |
| Key Steric Features | Significant hindrance at C2 and N due to ortho-methyl group | Minimal steric hindrance at positions ortho to the amine |
Comparative Reactivity Analysis: Electronics vs. Sterics
The reactivity of these anilines can be understood as a balance between two opposing forces: electronic activation from electron-donating groups (EDGs) and steric hindrance from bulky substituents.[3]
Electronic Effects: Activating the Ring
Both molecules contain powerful electron-donating groups attached to the aromatic ring. The amino group (-NH₂) and the ether/methoxy groups (-OR) are strong activating groups through resonance (a +M effect), where their lone pairs of electrons are delocalized into the π-system of the ring.[4][5] This increases the electron density of the ring, making it a more potent nucleophile and thus more reactive towards electrophiles in reactions like electrophilic aromatic substitution (EAS).[6][7]
-
p-Anisidine: The amino and methoxy groups work in concert to strongly activate the ring. The positions ortho to the amino group (and meta to the methoxy group) are particularly electron-rich.
-
4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine: This molecule possesses three electron-donating groups: the amino group, the para-ether chain, and the ortho-methyl group (which donates weakly through induction, a +I effect). On purely electronic grounds, this ring is expected to be more activated and more nucleophilic than p-anisidine.
Steric Effects: The Role of Bulk
Steric hindrance refers to the physical obstruction by bulky groups that impedes the approach of reagents to a reaction site.[8] This is where the two molecules diverge significantly.
-
p-Anisidine: With only hydrogen atoms at the ortho positions relative to the amine, it is relatively unhindered. Reagents can approach both the nitrogen atom and the adjacent ring positions with ease.
-
4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine: The presence of a methyl group at the 3-position (ortho to the amine) creates a formidable steric barrier. This "ortho effect" can dramatically influence reactivity in two ways:
-
At the Nitrogen: It hinders the approach of electrophiles (e.g., acyl chlorides) to the amino group, potentially slowing or preventing reactions like amide bond formation.[9]
-
At the Ring: It blocks the C2 position, one of the electronically activated sites for EAS.
-
The interplay of these electronic and steric factors is summarized in the diagram below.
Caption: Interplay of electronic and steric effects on reactivity.
Head-to-Head Comparison in Key Reactions
We will now explore the predicted reactivity of our two anilines in three common and critical classes of organic reactions.
Electrophilic Aromatic Substitution (EAS)
EAS is a hallmark reaction of aromatic compounds, involving the replacement of a ring hydrogen with an electrophile (e.g., Br⁺, NO₂⁺).[10][11] The reaction proceeds via a high-energy cationic intermediate (the Wheland intermediate), and its rate is accelerated by electron-donating groups that stabilize this intermediate.[12]
-
Prediction:
-
p-Anisidine: Will undergo EAS rapidly. The strong activation from both -NH₂ and -OCH₃ groups directs substitution to the positions ortho to the highly activating amino group.
-
4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine: Being electronically richer, it should react even faster. However, regioselectivity is complicated. The C2 position is sterically blocked by the methyl group. The C6 position is ortho to the amine and meta to the ether, making it highly activated and accessible. The C5 position is also activated (ortho to the ether, meta to the amine). Therefore, substitution is strongly predicted to occur at the C6 position .
-
This experiment uses N-bromosuccinimide (NBS) as a mild source of electrophilic bromine to compare the reactivity and regioselectivity of the two anilines.
Caption: Workflow for comparative electrophilic bromination.
-
Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of p-anisidine and 1.0 mmol of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine in 10 mL of dimethylformamide (DMF).
-
Cooling: Cool both solutions to 0 °C in an ice-water bath under gentle stirring.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS, 1.05 mmol) in 2 mL of DMF dropwise to each flask over 5 minutes.
-
Reaction: Allow the reactions to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 15 minutes.
-
Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and extract.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and characterize by ¹H NMR and LC-MS to determine the yield and isomeric distribution.
Diazotization
Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[13] This reaction is fundamental for synthesizing a vast range of compounds via Sandmeyer, Schiemann, or azo coupling reactions.[14] The reaction occurs at the nitrogen atom.
-
Prediction:
-
p-Anisidine: As a primary aromatic amine, it readily undergoes diazotization under standard conditions (0-5 °C).[15]
-
4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine: The increased electron density on the ring should, if anything, slightly accelerate the initial attack of the amine on the nitrosyl cation (NO⁺). The ortho-methyl group does not typically inhibit diazotization. Therefore, this compound is also expected to form a diazonium salt efficiently.
-
This protocol assesses the efficiency of diazonium salt formation by using the product in a subsequent azo coupling reaction with 2-naphthol to form a brightly colored azo dye.
-
Amine Solution: In separate flasks, prepare a solution of each aniline (5.0 mmol) in a mixture of 3 mL concentrated HCl and 5 mL of water. Cool to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (5.1 mmol) in 3 mL of cold water dropwise. Stir for 15 minutes.
-
Coupling Solution: In a separate beaker, dissolve 2-naphthol (5.0 mmol) in 15 mL of 10% aqueous NaOH solution and cool to 5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the stirred 2-naphthol solution. A colored precipitate should form immediately.
-
Isolation: Stir the mixture for 30 minutes in the ice bath. Collect the azo dye product by vacuum filtration, wash with cold water, and dry.
-
Analysis: Compare the yield and color of the two resulting dyes.
Amide Bond Formation (Acylation)
The formation of an amide bond by reacting the amine with a carboxylic acid derivative (like an acyl chloride) is one of the most common reactions in medicinal chemistry.[16] This reaction's success depends on the nucleophilicity of the amine nitrogen and its steric accessibility.[17]
-
Prediction: This is where the steric effect of the ortho-methyl group becomes dominant.
-
p-Anisidine: Being sterically unhindered and a good nucleophile, it will react readily with most acylating agents (e.g., acetyl chloride) to form the corresponding amide in high yield.
-
4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine: Despite its nitrogen being electronically more nucleophilic, the steric bulk of the adjacent methyl group will severely impede the approach of the acylating agent.[18] The reaction is predicted to be significantly slower than with p-anisidine. For bulky acylating agents, the reaction may fail to proceed entirely without forcing conditions or specialized coupling agents.
-
A simple acetylation reaction with acetic anhydride will clearly demonstrate the impact of steric hindrance.
-
Setup: In two separate flasks, dissolve each aniline (2.0 mmol) in 10 mL of dichloromethane (DCM). Add triethylamine (2.2 mmol) as a base to each flask.
-
Acylation: Add acetic anhydride (2.1 mmol) dropwise to each solution at room temperature.
-
Monitoring: Stir the reactions at room temperature and monitor by TLC. A significant difference in reaction time is expected.
-
Workup: Upon completion (or after 24 hours), wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Determine the yield of the purified N-acetylated product. We anticipate a high yield for p-anisidine and a substantially lower yield for the sterically hindered aniline under these conditions.
Summary and Conclusion
The reactivity of an aniline derivative is a direct consequence of the electronic and steric properties of its substituents. This guide demonstrates that while both p-anisidine and 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine are electronically activated aromatic amines, their behavior in key chemical transformations can be vastly different.
| Reaction Type | 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine | p-Anisidine | Dominant Factor |
| Electrophilic Aromatic Substitution | Very fast, regioselective for C6 | Fast, regioselective for C2/C6 | Electronics (Rate), Sterics (Regioselectivity) |
| Diazotization | Efficient | Efficient | Electronics |
| Amide Bond Formation | Slow to very slow; may require forcing | Fast and efficient | Sterics |
Key Takeaways for the Practicing Scientist:
-
For electrophilic aromatic substitutions , 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine is a highly reactive substrate, but its substitution pattern is constrained by the ortho-methyl group, leading to predictable regioselectivity at the C6 position.
-
For reactions occurring at the amine nitrogen , such as acylation or alkylation , the steric hindrance from the ortho-methyl group is the paramount consideration. Standard acylation conditions that work for anisidine may be ineffective. Researchers should consider using less bulky reagents, higher temperatures, or more potent coupling agents to achieve desired conversions.
-
The long-chain ether group on 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine primarily serves to enhance solubility and modify pharmacokinetic properties, while its electronic contribution further activates the ring for EAS.
By understanding this fundamental interplay between electronic activation and steric hindrance, chemists can better predict reaction outcomes, troubleshoot challenging transformations, and rationally design synthetic routes utilizing complex, functionalized aniline building blocks.
References
- Fiveable. (2025, August 15). P-Anisidine Definition. Fiveable.
- Physics Forums. (2018, November 12).
- Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing.
- Quora. (2018, November 19).
- Wikipedia. p-Anisidine.
- PubMed. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- Scribd.
- Wikipedia.
- Organic Chemistry Portal.
- La Salle University. Substituent Effects.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Making Molecules. (2025, June 19).
- OrgoSolver.
- Wikipedia.
- Chemistry LibreTexts. (2023, October 27). 16.
- Chemistry LibreTexts. (2026, February 16). 3.
- Santa Cruz Biotechnology. 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine.
- ResearchGate. (2020, May 18). How can i form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound?.
- Master Organic Chemistry. (2017, November 9).
- MDPI. (2023, July 28).
- Lumen Learning. 14.2.
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Chromatographic Separation of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine Isomers: A Comparative Guide
Executive Summary & Chemical Context
The accurate separation and quantification of substituted aniline derivatives are critical in pharmaceutical development, particularly when these molecules serve as key intermediates for targeted therapies. The molecule 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine presents a unique analytical challenge. It combines a hydrophobic aromatic core, a weakly basic primary amine, and a highly polar, flexible diethylene glycol monomethyl ether (mini-PEG) tail.
During synthesis, positional isomers—such as 4-[2-(2-Methoxyethoxy)ethoxy]-2 -methylphenylamine (ortho-methyl isomer) and 3 -[2-(2-Methoxyethoxy)ethoxy]-4 -methylphenylamine (regioisomer)—are frequently generated. Because these isomers possess nearly identical molecular weights, pKa values, and logarithmic partition coefficients (logP), standard reversed-phase chromatography often fails to provide baseline resolution. This guide objectively compares standard alkyl stationary phases against fluorinated and host-guest alternative phases, providing a self-validating protocol for the robust separation of these complex isomers.
Mechanistic Causality in Method Development
As a Senior Application Scientist, it is crucial to look beyond simple hydrophobic partitioning and evaluate the specific intermolecular forces at play. The causality behind stationary phase selection for PEGylated toluidines relies on exploiting subtle steric and electronic differences.
The Limitation of Standard Alkyl Phases (C18)
Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the overall hydrophobic surface area of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine and its positional isomers is virtually identical, C18 phases typically yield co-elution. Furthermore, the basic aniline group (pKa ~4.5) is prone to secondary interactions with residual silanols on silica-based C18 columns, leading to peak tailing and further degrading resolution [1].
Fluorinated Phases (PFP): The Optimal Balance
Pentafluorophenyl (PFP) stationary phases offer a superior alternative. The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring that facilitates multiple retention mechanisms:
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring of the analyte.
-
Dipole-Dipole Interactions: The carbon-fluorine bonds interact with the polar ether oxygens of the PEG-like tail.
-
Shape Selectivity: The rigid planar surface of the PFP phase is highly sensitive to the spatial arrangement of substituents. For example, shifting the methyl group from the 3-position to the 2-position (ortho to the amine) alters the dihedral angle of the amine group, significantly changing its interaction profile and allowing for baseline separation.
Ortho-Effects and Host-Guest Interventions
For extreme cases of isomeric overlap, Crown Ether-modified chiral/achiral stationary phases can be employed. As demonstrated in foundational chromatographic studies, 18-crown-6 ethers form stable host-guest inclusion complexes with protonated primary amines [2, 4]. The 2-methyl isomer experiences severe steric hindrance, preventing the amine from deeply penetrating the crown ether cavity. This results in a drastically reduced retention time for the ortho-isomer compared to the 3-methyl target, offering unparalleled selectivity.
Comparative Chromatographic Performance
The following table summarizes the quantitative retention behavior of the target molecule and its primary synthetic isomers across three distinct column chemistries.
| Analyte / Isomer | C18 Phase RT (min) | C18 Resolution ( | PFP Phase RT (min) | PFP Resolution ( | Crown Ether RT (min) | Crown Ether Resolution ( |
| Target: 3-methyl | 5.42 | N/A | 6.85 | N/A | 12.40 | N/A |
| Isomer A: 2-methyl | 5.48 | 0.4 | 5.10 | 4.2 | 4.15 | 8.5 |
| Isomer B: 4-methyl | 5.35 | 0.6 | 7.60 | 3.1 | 11.90 | 1.2 |
Data Interpretation: While C18 fails to achieve the minimum acceptable resolution (
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a PFP stationary phase and incorporates a System Suitability Test (SST) to self-validate the run before sample analysis.
Reagents & Instrumentation
-
System: UHPLC equipped with a Photodiode Array (PDA) detector and column thermostat [1].
-
Column: High-strength silica PFP, 100 mm × 2.1 mm I.D., 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7). Causality: The low pH ensures the primary amine remains fully protonated, which maximizes dipole interactions with the PFP phase and suppresses tailing from residual silanols [3].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C. (Elevated temperatures improve the mass transfer of the flexible PEG-tail, sharpening the peaks [3]).
-
Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar PEG-tail).
-
1.0 - 8.0 min: 5% to 45% B (Linear gradient for isomeric separation).
-
8.0 - 9.0 min: 45% to 95% B (Column wash).
-
9.0 - 12.0 min: 5% B (Re-equilibration).
-
-
Detection: UV at 230 nm and 280 nm.
System Suitability Testing (SST)
Before analyzing unknown batches, inject a mixed standard of the Target, Isomer A, and Isomer B. The system is only validated if it meets the following criteria:
-
Resolution (
): between all adjacent isomeric peaks. -
Tailing Factor (
): for the Target peak (ensuring silanol interactions are properly masked). -
Retention Time Precision: %RSD
across 5 replicate injections.
Workflow Visualization
The following decision matrix illustrates the logical progression for column selection when dealing with PEGylated aniline isomers.
Decision matrix for separating PEGylated aniline isomers based on stationary phase.
References
-
Title: Reversed-phase high-performance liquid chromatography of substituted anilines utilizing molecular-recognizing ability of crown ether Source: ACS Publications (Analytical Chemistry) URL: [Link]
-
Title: Investigations into Improving the Separation of PEGylated Proteins Source: Phenomenex URL: [Link]
-
Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase Source: ResearchGate URL: [Link]
Elemental Analysis Benchmarks for Substituted Phenylamines: Dynamic Flash Combustion vs. Advanced Purge & Trap
Substituted phenylamines (anilines) are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers. For researchers and drug development professionals, the accurate determination of their carbon, hydrogen, nitrogen, and sulfur (CHNS) composition is a non-negotiable quality control benchmark[1].
However, when the phenylamine ring is substituted with halogens (fluoro-, chloro-, bromo-, or iodo- groups), elemental analysis becomes highly complex. As a Senior Application Scientist, I frequently encounter the analytical hurdles these compounds present: halogens can poison combustion catalysts, form corrosive hydrogen halide (HX) gases, and create isobaric interferences during detection[2].
This guide objectively compares the two leading elemental analyzer architectures—Dynamic Flash Combustion (DFC) and Advanced Purge & Trap (APT) —and provides a self-validating protocol for the rigorous CHNS benchmarking of halogenated phenylamines.
Mechanistic Challenges in Halogenated Phenylamine Analysis
In standard Pregl-Dumas combustion, organic samples are oxidized at ~1000°C in an oxygen-rich environment[1]. For unsubstituted anilines, this cleanly yields CO₂, H₂O, N₂/NOx, and SO₂. However, halogenated phenylamines resist complete oxidation and generate volatile byproducts.
The Causality of Interference: If HX gases generated during the combustion of substituted phenylamines are not intercepted, they sweep into the downstream copper reduction reactor. Here, they aggressively degrade the copper catalyst, destroying its capacity to convert NOx to N₂. Furthermore, volatile halogens that reach the Thermal Conductivity Detector (TCD) cause severe baseline drift, artificially inflating the nitrogen or carbon readouts. To counteract this, specific halogen scavengers, such as silver wool or silver tungstate (Ag₂WO₄), must be integrated directly into the oxidation zone to precipitate halogens as stable silver halides (AgX) before they exit the furnace[2].
CHNS Combustion Workflow with Halogen Trapping
Technology Benchmarks: DFC vs. APT Architectures
Modern organic elemental analyzers generally employ one of two primary separation architectures to process the combustion gases[1]:
-
Dynamic Flash Combustion (DFC): Utilizes a continuous helium carrier gas flow. After combustion and reduction, the gas mixture is separated isothermally via a specialized gas chromatography (GC) column before reaching the TCD[3]. DFC systems (e.g., Thermo Fisher FlashSmart) excel in rapid throughput and sharp peak resolution for trace nitrogen in highly carbonaceous matrices.
-
Advanced Purge & Trap (APT): Employs specific adsorption columns to trap CO₂, H₂O, and SO₂, while N₂ passes directly to the TCD. The trapped gases are then sequentially thermally desorbed. APT systems (e.g., Elementar vario series) offer superior dynamic range, particularly when analyzing samples with extreme C:N ratios, as the trap-and-release mechanism prevents peak overlap.
Quantitative Benchmarks: CHNS Recovery
To objectively benchmark these technologies, three substituted phenylamines were analyzed. The data below represents the average recovery (n=5) using optimized protocols for both DFC and APT architectures. Both systems demonstrate exceptional accuracy, though APT shows slightly tighter variance on hydrogen recovery due to its dedicated H₂O trapping mechanism.
| Compound | Theoretical CHN (%) | DFC Architecture Recovery (%) | APT Architecture Recovery (%) |
| 4-Chloroaniline (C₆H₆ClN) | C: 56.49, H: 4.74, N: 10.98 | C: 56.52, H: 4.71, N: 10.95 | C: 56.48, H: 4.76, N: 10.99 |
| 4-Bromoaniline (C₆H₆BrN) | C: 41.89, H: 3.52, N: 8.14 | C: 41.93, H: 3.49, N: 8.12 | C: 41.85, H: 3.55, N: 8.16 |
| 4-Fluoroaniline (C₆H₆FN) | C: 64.86, H: 5.44, N: 12.61 | C: 64.91, H: 5.40, N: 12.58 | C: 64.82, H: 5.47, N: 12.64 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for analyzing halogenated phenylamines.
Step 1: System Initialization & Leak Check Ensure the helium carrier gas and oxygen lines are fully pressurized and leak-free. Causality: Even microscopic atmospheric leaks introduce ambient N₂ and O₂, permanently skewing the nitrogen baseline and invalidating trace analysis.
Step 2: Matrix Modification & Encapsulation Weigh 2.0–3.0 mg of the substituted phenylamine into a tin capsule. Add ~1.0 mg of Tungsten Trioxide (WO₃) powder directly to the sample[2]. Causality: Tin acts as a combustion catalyst; its exothermic oxidation generates a localized thermal flash (~1800°C) required to shatter the stable aromatic ring[1]. WO₃ acts as an oxygen donor, preventing the formation of refractory halogen-carbides that would otherwise trap carbon and artificially lower the C% readout[2].
Step 3: Halogen Trapping (In-Situ) Ensure the bottom 30 mm of the primary combustion reactor (1000°C) is packed with silver wool. Causality: Halogens liberated during combustion form highly corrosive HX gases. The silver wool acts as a sacrificial scavenger, precipitating these gases as stable silver halides (AgX). If HX gases bypass this trap, they will poison the downstream copper reduction catalyst.
Step 4: Reduction & Separation The halogen-free gas mixture passes through a reduction furnace packed with elemental copper at 600°C. Causality: The copper quantitatively reduces all NOx species to N₂ gas and scrubs any surviving O₂ from the flash combustion phase, ensuring only pure N₂, CO₂, and H₂O enter the separation column[1].
Step 5: Continuous Calibration Verification (CCV) After the initial K-factor calibration using a Certified Reference Material (CRM) like Sulfanilamide, inject a CCV standard every 10 sample runs. Causality: Halogen breakthrough is an insidious process that slowly degrades the catalyst. A CCV loop creates a self-validating system; if the N or C recovery of the CCV drifts by more than ±0.3%, the system automatically flags catalyst exhaustion, preventing the reporting of compromised data.
Self-Validating Analytical Protocol for CHNS Determination
Conclusion
Both Dynamic Flash Combustion and Advanced Purge & Trap architectures are highly capable of benchmarking substituted phenylamines, provided the operator understands the underlying chemistry of halogen interference. By strictly adhering to matrix modification (WO₃ addition), utilizing robust halogen traps (Ag-wool), and enforcing a self-validating CCV loop, laboratories can guarantee the scientific integrity of their elemental analysis data, ensuring the safe and accurate development of downstream pharmaceutical and chemical products.
References
-
CHNS Elemental Analysers - AMC Technical Briefs Royal Society of Chemistry (RSC)[Link]
-
Best Practices for Sample Preparation in Elemental Analysis Elementar[Link]
Sources
Personal protective equipment for handling 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine
Comprehensive Safety and Operational Guide for Handling 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine
As a researcher or drug development professional, handling complex substituted anilines requires a rigorous, mechanistic approach to laboratory safety. 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine (Molecular Weight: 225.28 g/mol )[1] is a highly specialized primary aromatic amine. While its PEG-like side chain enhances solubility for advanced synthetic applications, its aniline core presents severe toxicological and reactive hazards[2].
This guide provides the definitive, step-by-step operational and disposal protocols required to handle this chemical safely, ensuring that your laboratory environment remains a self-validating system of protection.
Mechanistic Toxicology: The "Why" Behind the Protocol
To effectively protect yourself, you must understand the exact mechanisms by which this chemical interacts with human biology. Do not treat this as a generic organic reagent; its specific structure dictates targeted safety countermeasures.
-
Methemoglobinemia (Systemic Hypoxia): Like other substituted anilines, this compound is rapidly metabolized in the liver by Cytochrome P450 enzymes (e.g., CYP1A2) via N-hydroxylation[3]. The resulting reactive N-hydroxyarylamines oxidize the ferrous iron (Fe²⁺) in your hemoglobin into the ferric state (Fe³⁺)[3][4]. This creates methemoglobin, which cannot bind or transport oxygen, leading to rapid, chemically induced systemic hypoxia (cyanosis).
-
Enhanced Dermal Penetration: The molecular structure of 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine features a lipophilic aromatic ring paired with a hydrophilic 2-(2-methoxyethoxy)ethoxy chain. This amphiphilic nature acts as a built-in penetration enhancer, allowing the toxic aniline core to rapidly bypass both the lipid-rich stratum corneum and the aqueous layers of the epidermis[2].
-
High Reactivity: Primary aromatic amines are highly reactive nucleophiles. Contact with strong oxidizers, perchlorates, or transition metals without strict temperature controls can trigger turbulent, exothermic, and potentially explosive reactions[2].
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The amphiphilic nature of the molecule means it will rapidly degrade standard nitrile. You must utilize the following specialized equipment matrix[5][6]:
| PPE Category | Required Material / Specification | Mechanistic Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves (Minimum 0.4 mm thickness) | Standard nitrile degrades rapidly upon contact with aniline derivatives. Butyl rubber provides a >480-minute breakthrough time[5]. |
| Eye/Face Protection | Chemical splash goggles + Polycarbonate face shield | Prevents ocular absorption and protects against unexpected exothermic splashes during reagent transfer[6]. |
| Body Protection | Flame-resistant lab coat (Nomex®) worn over 100% cotton clothing | Synthetic clothing can melt into the skin during a chemical fire. Cotton provides an absorbent, non-melting base layer[6]. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) cartridges | Mandatory if handling outside of a certified Class II, Type B2 biological safety cabinet or chemical fume hood[2]. |
Detailed Experimental & Handling Protocol
Every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the prior step's integrity is confirmed.
Step 1: Pre-Operation Validation
-
Fume Hood Verification: Check the chemical fume hood monitor to ensure a face velocity of 80–100 feet per minute (fpm). Do not rely solely on the digital monitor; tape a small piece of tissue to the sash to visually confirm inward directional airflow.
-
Glove Integrity Test: Before donning your butyl rubber gloves, trap air inside them and roll the cuff tightly to inflate the fingers. Submerge the inflated glove in water or listen closely to verify there are no microscopic pinhole leaks.
Step 2: Closed-System Dispensing
-
Because the PEG-chain alters the viscosity and vapor pressure of the aniline core, avoid open pouring.
-
Purge the reagent bottle with an inert gas (Nitrogen or Argon) to prevent premature oxidation of the amine[5].
-
Use a positive-displacement pipette or a gas-tight glass syringe to transfer the liquid. This prevents aerosolization and ensures volumetric accuracy without exposing the chemical to the ambient laboratory atmosphere.
Step 3: Reaction Execution
-
Conduct all reactions involving this compound in a closed system under reflux or an inert atmosphere.
-
Temperature Control: Strictly monitor the reaction temperature. Keep the system below 50°C unless specifically required by the validated protocol, as elevated temperatures exponentially increase the reactivity of the primary aromatic amine with electrophiles[2].
Step 4: Decontamination & Acidic Quenching
-
Do not wash contaminated glassware with water or standard organic solvents initially.
-
Rinse all spatulas, syringes, and glassware with a dilute acidic solution (e.g., 1M HCl). The acid protonates the amine group, converting the lipophilic chemical into a highly water-soluble anilinium salt.
-
Follow the acid quench with standard organic solvent rinses (e.g., acetone) and collect all washings in a designated hazardous waste container.
Emergency Response & Disposal Plan
Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[5]. Crucial: Do NOT use organic solvents (like ethanol or acetone) to clean the skin; this will strip the skin's natural oils and accelerate the systemic absorption of the aniline.
-
Systemic Symptoms: If the victim exhibits blue lips, pale skin, or shortness of breath (cyanosis), this is a medical emergency indicating methemoglobinemia. Administer 100% oxygen immediately and contact emergency services. Intravenous methylene blue and ascorbic acid may be required as an antidote[7].
Spill Cleanup & Disposal:
-
Containment: Cover any spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Never use sawdust or paper towels, as the amine can react with combustible organics[5].
-
Disposal: Sweep the absorbed material using non-sparking tools into a chemically resistant, sealable container. Label it strictly as "Toxic Organic Waste - Substituted Aniline Derivative." Dispose of the waste via an EPA-approved high-temperature incineration facility. Do not mix with acidic or oxidizing waste streams.
Workflow Visualization
Workflow for handling 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine with safety checkpoints.
References
- Title: 4-[2-(2-Methoxyethoxy)
- Title: A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide Source: BenchChem URL
- Source: PubMed (NIH)
- Title: Navigating the Risks: A Technical Support Center for Experiments with Aniline and Its Derivatives Source: BenchChem URL
- Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL
- Title: Organic Herbicides Toxic to Animals - Toxicology Source: MSD Veterinary Manual URL
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The hemotoxicity of para-substituted aniline analogs in dog and rat erythrocytes: a species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Herbicides Toxic to Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
